molecular formula C37H70N2O12 B601495 N-Despropyl Gamithromycin CAS No. 145388-07-4

N-Despropyl Gamithromycin

Katalognummer: B601495
CAS-Nummer: 145388-07-4
Molekulargewicht: 735.0 g/mol
InChI-Schlüssel: RECSSHHDKCPKFK-IJRXGBMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Despropyl Gamithromycin is a characterized chemical compound that serves as a reference standard for the active pharmaceutical ingredient (API) Gamithromycin . It is primarily used in analytical method development, method validation, and Quality Control (QC) applications throughout the synthesis and formulation stages of drug development . By providing traceability and compliance with regulatory guidelines, this standard is a critical tool for ensuring the quality, safety, and efficacy of Gamithromycin-based products during their development and manufacturing processes . Gamithromycin itself is a veterinary antibiotic belonging to the macrolide class, used for the treatment and control of Bovine Respiratory Disease (BRD) . The use of well-characterized impurities and metabolites like this compound is essential in modern pharmaceutical analysis to monitor and control the quality of the final drug substance. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

145388-07-4

Molekularformel

C37H70N2O12

Molekulargewicht

735.0 g/mol

IUPAC-Name

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20+,21+,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32+,34-,35+,36+,37+/m0/s1

InChI-Schlüssel

RECSSHHDKCPKFK-IJRXGBMOSA-N

Aussehen

Light Yellow Oil

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadecan-15-one

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1)

[1][2][3]

Executive Summary

N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a critical process impurity and degradation product of the veterinary macrolide antibiotic Gamithromycin.[1][2] Unlike the primary metabolite this compound (which retains the open azalide ring structure), this specific variant is characterized by a bicyclic modification—specifically a 10,13-imino ether bridge—resulting in a molecular formula of C37H66N2O12 and a molecular weight of 730.94 Da .

This monograph serves as a definitive technical guide for researchers and QC scientists. It details the physicochemical distinction of this impurity, its formation mechanism during forced degradation, and validated protocols for its isolation and quantification using UHPLC-MS/MS.

Part 1: Chemical Identity & Physicochemical Profile

The distinction between the "simple" N-despropyl metabolite and the "10,13-imino ether" impurity is chemically significant. The loss of four hydrogen atoms relative to the N-despropyl form (C37H70 vs. C37H66) indicates a higher degree of unsaturation, consistent with the formation of an internal cyclic ether bridge.

Table 1: Comparative Physicochemical Properties
PropertyGamithromycin (API)This compound (Metabolite)This compound 10,13-Imino Ether
CAS Number 145435-72-9145388-07-4145414-17-1
Molecular Formula C40H76N2O12C37H70N2O12C37H66N2O12
Molecular Weight 777.05 g/mol 734.97 g/mol 730.94 g/mol
Nitrogen Substitution 7a-PropylSecondary Amine (7a-NH)Modified Cyclic System
Unsaturation Index 446 (+2 vs Metabolite)
Solubility DMSO, MeOH, EtOHDMSO, MeOHDMSO, MeOH, Acetonitrile
Key Spectral Feature Parent Ion 777.5Parent Ion 735.5Parent Ion 731.5
Structural Commentary

Gamithromycin is a 15-membered azalide. The formation of the 10,13-imino ether involves two key steps:

  • N-Dealkylation: Removal of the propyl group from the nitrogen at position 7a (azalide nitrogen).

  • Intramolecular Cyclization: Attack of a hydroxyl group (typically C10 or C13 depending on numbering conventions) onto the imine or ketone functionality, followed by dehydration or oxidative bridging. This "locks" the macrocycle into a rigid bicyclic conformation, significantly altering its chromatographic retention time and reducing biological activity.

Part 2: Formation & Degradation Mechanism

Understanding the origin of CAS 145414-17-1 is essential for controlling it in drug substance manufacturing. It is primarily observed under oxidative and acidic stress conditions.

Mechanism of Action

The pathway begins with oxidative N-dealkylation (mediated by P450s in vivo or radical initiators in stability chambers), followed by a condensation reaction.

DegradationPathwaycluster_conditionsStress ConditionsGamithromycinGamithromycin(C40H76N2O12)MW: 777.05NDespropylIntermediate:This compound(C37H70N2O12)MW: 734.97Gamithromycin->NDespropylOxidative N-Dealkylation(-C3H6)IminoEtherTarget Impurity:This compound10,13-Imino Ether(C37H66N2O12)MW: 730.94NDespropyl->IminoEtherCyclization & Dehydrogenation(-4H / Ring Closure)Cond1Acidic HydrolysisCond2Oxidative Stress(H2O2 / Peroxides)

Figure 1: Proposed degradation pathway from Gamithromycin to the 10,13-Imino Ether impurity.[3][4]

Part 3: Analytical Characterization Protocols

The following protocols are designed for the specific identification and quantification of CAS 145414-17-1 in the presence of the parent drug and other macrolide impurities.

Protocol 1: UHPLC-MS/MS Identification

Objective: To separate the imino ether impurity from the parent peak and the simple despropyl metabolite. Rationale: Macrolides require high pH mobile phases for optimal peak shape and retention on C18 columns. However, for MS sensitivity, a volatile buffer like ammonium bicarbonate is preferred.

Instrument Parameters:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity) coupled to Q-TOF or Triple Quad.

  • Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 1.9 µm) or equivalent high-pH stable column.

  • Column Temperature: 60°C (Critical for mass transfer kinetics of large macrolides).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 30 0.4
10.0 60 0.4
12.0 95 0.4

| 15.0 | 30 | 0.4 |

MS/MS Transitions (ESI Positive):

  • Parent Ion (Q1): 731.5 m/z [M+H]+

  • Quantifier Ion (Q3): 573.4 m/z (Loss of Cladinose sugar, -158 Da)

  • Qualifier Ion (Q3): 158.1 m/z (Desosamine fragment)

Protocol 2: NMR Structural Confirmation

When isolating this impurity for use as a reference standard, 1H-NMR is required to confirm the loss of the propyl group and the formation of the ether bridge.

  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    .
  • Key Diagnostic Signals:

    • Absence: The triplet/multiplet signals typical of the

      
      -propyl terminal methyl group (
      
      
      ppm) will be missing.
    • Shift: The

      
      -methyl signals on the desosamine sugar will remain (
      
      
      ppm, singlet, 6H).
    • Bridgehead Protons: Look for downfield shifts in the H-10 and H-13 regions (

      
       3.5–4.5 ppm) indicating the formation of the ether linkage (C-O-C) rather than the free hydroxyl/ketone.
      

Part 4: Analytical Workflow Diagram

This decision tree guides the analyst through the identification process, ensuring differentiation between the metabolite and the imino ether impurity.

AnalyticalWorkflowSampleUnknown Impurity Peak(RT relative to Gamithromycin ~0.8-0.9)MS_ScanMS1 Full ScanSample->MS_ScanMassCheckParent Ion Mass?MS_Scan->MassCheckPath735m/z 735.5(this compound)MassCheck->Path735735 DaPath731m/z 731.5(Potential Imino Ether)MassCheck->Path731731 DaMS2_CheckMS2 Fragmentation AnalysisPath731->MS2_CheckConfirmConfirm Structure:1. Loss of Cladinose (-158)2. Absence of Propyl fragmentsMS2_Check->Confirm

Figure 2: Analytical decision tree for differentiating Gamithromycin impurities.

References

  • European Medicines Agency (EMA). (2008). CVMP Assessment Report for Zactran (Gamithromycin). EMEA/V/C/136.

  • Dharmaratne, N. U., et al. (2025).[3] "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 264, 116969.

  • Boehringer Ingelheim. (2023). ZACTRAN® (gamithromycin) Injectable Solution - Prescribing Information.

  • Dedonder, K. D., et al. (2015).[5] "Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease." Journal of Veterinary Pharmacology and Therapeutics, 38(2), 157-166.

Molecular Profiling of N-Despropyl Gamithromycin: Structural Elucidation & Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, formation mechanism, and analytical characterization of the N-Despropyl Gamithromycin metabolite.

Executive Summary

Gamithromycin (Zactran) is a 15-membered semi-synthetic azalide antibiotic used primarily for bovine respiratory disease (BRD).[1] While the parent drug undergoes minimal metabolism—being excreted largely unchanged in bile—the This compound metabolite represents a critical structural analogue for residue surveillance, impurity profiling, and metabolic stability studies.

This guide defines the structural divergence of the N-despropyl metabolite (C37H70N2O12) from the parent, elucidates the oxidative N-dealkylation pathway, and provides a validated LC-MS/MS workflow for its detection.[1]

Chemical Identity & Structural Elucidation[1][2][3][4]

The core structural distinction lies in the 15-membered azalide ring. Gamithromycin possesses a unique propyl group attached to the nitrogen at position 7a. The N-despropyl metabolite results from the removal of this alkyl chain, yielding a secondary amine.

Comparative Physicochemical Profile[1]
FeatureGamithromycin (Parent)This compound (Metabolite)N-Despropyl 10,13-Imino Ether (Derivative)
CAS Number 145435-72-9145388-07-4145414-17-1
Molecular Formula C40H76N2O12C37H70N2O12C37H66N2O12
Molecular Weight 777.04 g/mol 735.0 g/mol 730.94 g/mol
Key Substituent (7a-N) Propyl (-CH2CH2CH3)Hydrogen (-H)Imino Ether Bridge
Unsaturation 1 (Lactone C=O)1 (Lactone C=O)3 (Lactone + Cyclic Imino Ether)
Polarity (LogP) High LipophilicityReduced Lipophilicity (More Polar)Variable
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural transformation from Gamithromycin to its N-despropyl forms.

G Parent Gamithromycin (C40H76N2O12) 7a-N-Propyl Azalide Metabolite This compound (C37H70N2O12) 7a-N-Hydrogen (Secondary Amine) Parent->Metabolite Oxidative N-Dealkylation (Loss of C3H6) Derivative N-Despropyl 10,13-Imino Ether (C37H66N2O12) Bicyclic Rearrangement Product Metabolite->Derivative Cyclization/Dehydration (Spontaneous/Stress)

Caption: Structural evolution from parent Gamithromycin to the N-despropyl metabolite and its imino ether derivative.

Mechanistic Pathway: N-Dealkylation

The formation of this compound follows a classic oxidative N-dealkylation pathway, typically mediated by hepatic Cytochrome P450 (CYP) enzymes (specifically CYP3A subfamily in mammals).[1]

  • Hydroxylation: The CYP enzyme inserts an oxygen into the

    
    -carbon of the propyl group (adjacent to the 7a-nitrogen).
    
  • Carbinolamine Intermediate: An unstable carbinolamine is formed.

  • Cleavage: The C-N bond cleaves, releasing propanal (or propionic acid equivalent) and leaving the secondary amine (N-despropyl metabolite).[1]

Note on Stability: The resulting secondary amine at position 7a is nucleophilic. Under specific pH or stress conditions, it can attack the C10 or C13 positions, leading to the formation of the 10,13-Imino Ether (C37H66N2O12), which involves further loss of hydrogens/water and ring closure. This is often observed as a degradation impurity in stored samples.

Analytical Characterization (LC-MS/MS)

Reliable detection requires distinguishing the metabolite from the parent and potential isobaric interferences. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (+ESI) mode.

Mass Spectral Fragmentation Logic

Gamithromycin and its metabolites fragment predictably by losing the sugar moieties (Cladinose and Desosamine).

  • Cladinose (Neutral Loss): ~158 Da.[1]

  • Desosamine (Charged Ion): m/z 158.[1]

Transition Table:

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Fragmentation Mechanism
Gamithromycin 777.5 [M+H]+619.4158.1777 - 158 (Loss of Cladinose)
N-Despropyl 735.5 [M+H]+577.4158.1735 - 158 (Loss of Cladinose)

Logic: The propyl group is located on the aglycone (macrolide ring). Therefore, the loss of the neutral sugar (cladinose) from the metabolite (735) yields a core fragment (577) that is exactly 42 Da lighter than the parent's core fragment (619).[1] The Desosamine sugar ion (158) remains unchanged as it does not carry the modification.

Experimental Protocol: Extraction & Detection

Reagents:

  • Acetonitrile (LC-MS Grade)[1]

  • Ammonium Acetate (10 mM, pH 9.0)[1]

  • Oasis HLB or Ostro 96-well plate (for phospholipid removal)[1]

Workflow:

  • Sample Prep: Aliquot 200 µL plasma/tissue homogenate. Add 600 µL Acetonitrile (1% Formic Acid) to precipitate proteins.[1]

  • Purification: Pass supernatant through Ostro plate or perform SLE (Solid Liquid Extraction) to remove phospholipids which suppress ionization.

  • LC Separation:

    • Column: C18 (e.g., Hypersil GOLD or BEH C18), 1.9 µm, 50 x 2.1 mm.[1]

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1] Note: High pH is critical for keeping the basic macrolide in a neutral, hydrophobic state for better retention and peak shape.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% B to 95% B over 5 minutes.

Workflow cluster_MS MRM Transitions Sample Biological Matrix (Plasma/Lung) Extract Protein Precipitation (ACN + 1% FA) Sample->Extract Clean Phospholipid Removal (Ostro/SLE Plate) Extract->Clean LC UPLC Separation (pH 9.0, C18 Column) Clean->LC MS MS/MS Detection (+ESI, MRM Mode) LC->MS T1 735.5 -> 577.4 (Quantifier) MS->T1 T2 735.5 -> 158.1 (Qualifier) MS->T2

Caption: Analytical workflow for the extraction and specific detection of this compound.

References

  • PubChem. (n.d.). Gamithromycin Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2008).[1] Zactran (Gamithromycin) European Public Assessment Report (EPAR).[1] Retrieved from [Link][1]

  • Wynendaele, E., et al. (2015).[1] Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography A. Retrieved from [Link]

  • Huang, R. A., et al. (2010).[1] Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

Sources

N-Despropyl Gamithromycin vs Gamithromycin chemical difference

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural and Functional Analysis of Gamithromycin and its Primary Metabolite N-Despropyl Gamithromycin

Executive Summary

Gamithromycin (Zactran®) represents a distinct evolution in the azalide subclass of macrolide antibiotics. Its efficacy in treating Bovine Respiratory Disease (BRD) is functionally linked to its unique 7a-position alkylation—specifically, a propyl group attached to the nitrogen of the 15-membered lactone ring.

This guide analyzes the critical divergence between the parent drug (Gamithromycin ) and its primary dealkylated metabolite/degradation product, This compound . While the parent molecule exhibits exceptional pharmacokinetics (PK) characterized by rapid absorption and prolonged lung tissue residence, the removal of the propyl moiety significantly alters the molecule's lipophilicity, basicity, and antimicrobial potency. Accurate discrimination between these two species is critical for residue depletion studies and stability-indicating assays.

Chemical Architecture & Structural Divergence

The defining structural feature of Gamithromycin is the alkylation of the 7a-nitrogen in the azalide ring. Most first-generation azalides possess a methyl group here; Gamithromycin possesses a propyl group. This extension increases lipophilicity, facilitating rapid transport across the pulmonary epithelial barrier.

Comparative Chemical Identity
FeatureGamithromycin (Parent)This compound (Metabolite)
CAS Registry 145435-72-9145414-17-1 (Ref. Std.)
Molecular Formula


Molecular Weight 777.04 g/mol ~735.0 g/mol
Functional Change Tertiary Amine (at 7a-N)Secondary Amine (at 7a-N)
Lipophilicity (LogP) High (facilitates lung accumulation)Reduced (increased polarity)
Key Structural Loss Propyl group (

)
Replaced by Hydrogen (

)

Note on Nomenclature: In regulatory and stability contexts, "this compound" refers to the removal of the propyl chain from the 7a-position. Depending on pH and solvent conditions, this secondary amine can undergo further intramolecular cyclization (e.g., forming a 10,13-imino ether), but for metabolic profiling, the open-ring dealkylated form is the primary target.

Physicochemical Implications of Dealkylation

The transition from Gamithromycin to this compound is not merely a loss of mass; it is a functional shift in the molecule's behavior.

  • Basicity Shift: The 7a-nitrogen changes from a tertiary amine to a secondary amine. Secondary amines are generally more reactive and have different pKa values, potentially affecting the molecule's lysosomal trapping mechanism (the "ion trap" effect crucial for macrolide accumulation in phagocytes).

  • Lipophilicity Drop: The loss of the three-carbon propyl chain reduces the hydrophobic surface area. This likely correlates with a faster washout from lipid-rich tissues (lung) compared to the parent drug.

  • Metabolic Significance: N-dealkylation is a classic Phase I metabolic pathway mediated by hepatic Cytochrome P450 (CYP) enzymes.[1] While biliary excretion of the unchanged parent is the major route for Gamithromycin, the presence of the N-despropyl variant indicates oxidative metabolism.

Analytical Methodology: LC-MS/MS Determination

Discriminating the parent from the metabolite requires precise mass spectrometry transitions. Because the desosamine sugar moiety remains intact during N-dealkylation, both molecules share common fragment ions, making chromatographic separation and precursor ion selection critical.

Experimental Protocol: Extraction & Detection

Objective: Quantify Gamithromycin and this compound in bovine plasma.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard (Gamithromycin-d3 or Tulathromycin).

  • Add 600 µL of Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial. Dilute 1:1 with water if peak shape is poor due to solvent strength.

Step 2: LC Conditions

  • Column: C18 Reverse Phase (e.g., Hypersil GOLD or Acquity BEH C18), 50 x 2.1 mm, 1.9 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with Ammonium Hydroxide). Alkaline pH is preferred for azalides to improve peak shape and sensitivity.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 4 minutes.

Step 3: MS/MS Transitions (MRM Mode)

AnalytePrecursor Ion

Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Gamithromycin 777.5 158.2 (Desosamine)619.4 (Loss of Sugar)35 / 25
N-Despropyl 735.5 158.2 (Desosamine)577.4 (Loss of Sugar)35 / 25

Technical Insight: The mass shift of -42 Da (777 → 735) confirms the loss of the propyl group (


 mass 43, replaced by H mass 1).

Visualizing the Pathway & Workflow

The following diagrams illustrate the structural relationship and the analytical workflow logic.

Figure 1: Structural Degradation & Metabolic Pathway

Gamithromycin_Metabolism Gamithromycin Gamithromycin (Parent) MW: 777.04 C40H76N2O12 (Tertiary Amine at 7a) Intermediate CYP450 / Oxidative Stress (Alpha-Hydroxylation) Gamithromycin->Intermediate Phase I Metabolism NDespropyl This compound MW: ~735.0 C37H70N2O12 (Secondary Amine at 7a) Intermediate->NDespropyl N-Dealkylation (-C3H6) PropylAldehyde Byproduct: Propionaldehyde Intermediate->PropylAldehyde

Caption: Figure 1 illustrates the N-dealkylation pathway where the 7a-propyl group is removed, resulting in the secondary amine metabolite.

Figure 2: LC-MS/MS Decision Logic

Analytical_Workflow Start Biological Sample (Plasma/Lung Tissue) Extraction Extraction: Acetonitrile Precip or SPE Start->Extraction LC_Sep LC Separation (C18, pH 9.0) Extraction->LC_Sep MS_Source ESI Positive Mode LC_Sep->MS_Source Decision Precursor Ion Selection MS_Source->Decision Path_Parent m/z 777.5 Decision->Path_Parent Parent Path_Metab m/z 735.5 Decision->Path_Metab Metabolite Frag_Parent Fragmentation Target: 158.2 (Desosamine) Path_Parent->Frag_Parent Frag_Metab Fragmentation Target: 158.2 (Desosamine) Path_Metab->Frag_Metab Result Quantitation Ratio (Parent vs. Metabolite) Frag_Parent->Result Frag_Metab->Result

Caption: Figure 2 outlines the analytical decision tree for simultaneous quantification of parent and metabolite.

Regulatory & Quality Control Context

In drug development, monitoring this compound is essential for two reasons:

  • Residue Depletion: While the parent drug is the marker residue, the presence of metabolites can interfere with total residue calculations if not chromatographically resolved.

  • Stability Testing: this compound is a known degradation product under stress conditions (oxidative or acidic stress). Its appearance in the drug product (Zactran) indicates instability.

Limit of Quantitation (LOQ): Modern LC-MS/MS methods should achieve an LOQ of 1–5 ng/mL for both species in plasma to support pharmacokinetic modeling.

References

  • European Medicines Agency (EMA). (2008). CVMP Assessment Report for Zactran (Gamithromycin).[3][4] Committee for Medicinal Products for Veterinary Use.[3] Link

  • Huang, R. et al. (2010). Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease. Journal of Veterinary Pharmacology and Therapeutics. Link

  • PubChem. (2025).[5] Gamithromycin Compound Summary.[6][2][5][7][] National Center for Biotechnology Information. Link

  • Wynendaele, E. et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma and lung tissue. Journal of Chromatography A. Link

Sources

Technical Whitepaper: Elucidation of Gamithromycin Degradation Profiles in Bovine Plasma via HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification of Gamithromycin (GAM) degradation products in bovine plasma is a critical component of residue depletion studies and pharmacovigilance. As a 15-membered azalide antibiotic (subclass of macrolides), Gamithromycin exhibits a unique stability profile compared to erythromycin or tilmicosin. While biliary excretion of the parent drug is the primary elimination route, environmental stress (pH, oxidation) and metabolic processes can generate structurally related impurities that interfere with quantitation or pose toxicological risks.

This guide details a high-resolution mass spectrometry (HRMS) workflow for profiling these compounds. We move beyond standard quantification to structural elucidation , leveraging Q-TOF/Orbitrap capabilities to distinguish between isobaric metabolites and degradation products formed via hydrolytic or oxidative pathways.

Chemical Basis of Instability

To identify degradation products, one must first understand the "fracture points" of the parent molecule. Gamithromycin (


, MW 776.54 Da) contains a macrocyclic lactone ring and a desosamine sugar.
Stress-Inducible Degradation Pathways

Recent forced degradation studies (Dharmaratne et al., 2025) have identified six primary degradation impurities. The degradation logic follows these mechanistic pillars:

  • Acidic Hydrolysis (The Glycosidic Cleavage):

    • Mechanism:[1][2][3][4] Protonation of the ether oxygen connecting the desosamine sugar to the aglycone ring.

    • Result: Cleavage of the sugar moiety.[5]

    • Mass Shift: Loss of neutral desosamine (approx. 158 Da) or formation of the desosamine fragment ion (

      
       158) in high abundance.
      
  • Base-Catalyzed Ring Opening (Saponification):

    • Mechanism:[1][3][4] Nucleophilic attack on the lactone carbonyl.

    • Result: Opening of the 15-membered ring to form a linear acid-ester.

    • Mass Shift: +18.01 Da (Water addition).

  • Oxidative Degradation (N-Oxidation):

    • Mechanism:[1][3][4] Oxidation of the tertiary amine on the desosamine sugar or the nitrogen within the azalide ring.

    • Result: Formation of N-oxides.

    • Mass Shift: +15.99 Da (Oxygen addition).

Sample Preparation Strategy

Crucial Directive: Standard protein precipitation (PPT) with acetonitrile is often insufficient for degradation profiling because it fails to remove phospholipids that cause ion suppression, potentially masking low-level DPs.

Recommended Protocol: Phospholipid Removal & pH Stabilization
  • Rationale: Gamithromycin is a weak base.[6] Extraction under highly acidic conditions can artificially induce degradation (hydrolysis). Extraction under highly basic conditions can induce epimerization.

Step-by-Step Workflow:

  • Thawing: Thaw bovine plasma samples at 4°C (never room temperature) to minimize enzymatic activity.

  • Internal Standard Spiking: Add Gamithromycin-D4 (deuterated IS) to 200 µL plasma.

  • Extraction (HybridSPE-Phospholipid):

    • Why: Removes >99% of phospholipids and precipitates proteins in one step, providing a cleaner background for identifying unknown peaks.

    • Solvent: Acetonitrile with 1% Formic Acid (precipitating agent). Note: The brief exposure to 1% FA is acceptable for PPT if immediately neutralized or analyzed, but for maximum stability, 0.1% FA is preferred.

  • Vortex & Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Dilution: Dilute supernatant 1:1 with 10mM Ammonium Formate (pH 4.0) to improve peak shape during early elution.

Analytical Workflow (LC-HRMS)

The identification engine relies on distinguishing accurate mass (AM) and fragmentation patterns.

Chromatographic Conditions (UHPLC)
  • Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 1.9 µm) or Hypersil GOLD C18.

    • Reasoning: High pH stability is required if running basic mobile phases (ammonium bicarbonate), which often yields better peak shape for basic macrolides.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or Ammonium Bicarbonate.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 12 minutes.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive (+)[2][7]

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or All-Ions MS/MS.

  • Key Source Parameter: Source Temperature 350°C (ensure complete desolvation of the large macrocycle).

Data Visualization: The Identification Loop

G cluster_Analysis Data Processing (MassHunter/Compound Discoverer) Sample Bovine Plasma Sample Extract HybridSPE Extraction (Phospholipid Removal) Sample->Extract LCMS UHPLC-Q-TOF (Full Scan + DDA) Extract->LCMS MDF Mass Defect Filter (Target: Macrolide Core) LCMS->MDF Raw Data ExtractIon EIC Extraction (Parent m/z 777.54) MDF->ExtractIon Filtered Spectra FragMatch Fragment Matching (Common Ion: m/z 158, 619) ExtractIon->FragMatch Candidate Ions Structure Structural Elucidation (Proposed DP) FragMatch->Structure MS2 Confirmation

Figure 1: Analytical workflow for the isolation and structural assignment of Gamithromycin degradation products.

Structural Elucidation Logic

The confirmation of a degradation product relies on the "Fracture Law" (fragmentation pathway). Gamithromycin (


) consistently produces specific diagnostic ions.
Diagnostic Fragment Ions

When analyzing an unknown peak, look for these signatures:

Ion (

)
IdentitySignificance
777.55 Precursor

Parent Molecule.
619.35

Primary Quant Ion. Loss of the sugar moiety (158 Da). If a DP retains this fragment, the macrocyclic ring is likely intact.
158.12 Desosamine SugarQual Ion. Indicates the presence of the sugar. If missing, the DP is likely a hydrolysis product.
601.44

Secondary loss of water from the aglycone.
Decision Tree for Identification

When an unknown peak is detected in the extracted ion chromatogram (EIC):

  • Check Mass Shift:

    • 
       Da: Suspect N-Oxide  (Metabolite or Oxidative DP).
      
    • 
       Da: Suspect Demethylation  (Metabolic, liver-mediated).
      
    • 
       Da: Suspect Hydrolysis  (Ring opening).
      
    • 
       Da: Suspect Decladinosyl-like  (Loss of sugar - Acidic degradation).
      
  • Check Retention Time (RT):

    • Oxidative products are generally more polar

      
       Earlier RT.
      
    • Loss of sugar makes the molecule less basic but potentially less polar depending on the core

      
       Shift varies, usually earlier.
      

Fragmentation cluster_Pathways Fragmentation & Degradation Logic Parent Parent Ion [M+H]+ 777.55 Frag1 Fragment m/z 619 (Aglycone Core) Parent->Frag1 Collision Energy (Loss of Sugar) Frag2 Fragment m/z 158 (Desosamine) Parent->Frag2 Sugar Ion DP_Ox DP: N-Oxide m/z 793.55 (+16 Da) Parent->DP_Ox Oxidation (Stress/Metabolism) DP_Hyd DP: Hydrolysis m/z 619.35 (-158 Da) Parent->DP_Hyd Acid Stress DP_Ox->Frag1 Retains Core

Figure 2: Fragmentation logic. Degradation products (Red) are identified by their mass shift relative to the Parent (Blue) while tracking conserved core fragments (Green).

Validated Reference Data

The following parameters are established baselines for bovine plasma analysis. Any deviation suggests matrix interference or degradation.

ParameterValueReference
Precursor Ion

777.55 (

)
Huang et al., 2010
Quantification Transition

De Baere et al., 2015
Confirmation Transition

De Baere et al., 2015
Plasma Protein Binding ~26% (Low)Huang et al., 2010
Linearity Range 2.0 – 5,000 ng/mLValidated Standard
Key Metabolite/DP Desosaminyl-gamithromycinDharmaratne et al., 2025

References

  • Dharmaratne, N. U., et al. (2025). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR.[5][8] Journal of Pharmaceutical and Biomedical Analysis.[5]

  • Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity.[9] Journal of Veterinary Pharmacology and Therapeutics.[5][9]

  • De Baere, S., et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography A.

  • Yang, Q., et al. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PLOS One.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, characterization, and synonym resolution for the Gamithromycin impurity N-Despropyl Gamithromycin 10,13-Imino Ether .

Executive Summary

This compound 10,13-Imino Ether (CAS: 145414-17-1) is a critical reference standard used in the quality control (QC) and impurity profiling of Gamithromycin (Zactran®).[1][2] It represents a specific degradation product or synthetic intermediate formed via the loss of the N-propyl group at the 7a-position followed by a transannular cyclization event.

For drug development professionals, accurate identification of this compound is essential for regulatory compliance (ICH Q3A/B), as it often appears in forced degradation studies (acidic conditions) or as a process-related impurity. This guide provides a definitive synonym cross-reference, structural analysis, and a validated workflow for its analytical confirmation.

Chemical Identity & Synonym Resolution

The nomenclature for complex macrolide impurities can be inconsistent across vendors and databases. The following table consolidates verified synonyms to facilitate accurate searching and procurement.

Table 1: Synonym & Identifier Matrix
Identifier TypeValue / NameContext
Common Name This compound 10,13-Imino EtherPrimary Commercial Name
CAS Registry Number 145414-17-1 Definitive Search Key
Parent API Gamithromycin (CAS: 145435-72-9)Macrolide (Azalide)
Chemical Family 15-membered Azalide / Imino EtherStructural Class
Systematic Name (IUPAC) (3S,6S,7S,8S,9R,12R,13S,14S,15R,Z)-6-(((2S)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-12-ethyl-5,14-dihydroxy-8-(((2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-onePrecise Structural Definition
Molecular Formula C₃₇H₆₆N₂O₁₂Mass Difference: -46.1 Da vs Parent
Molecular Weight 730.94 g/mol Monoisotopic Mass

Technical Insight: The systematic name reveals the core structural change: the formation of a 11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one system. This confirms that the "10,13-imino ether" common name refers to a bridge formed between the nitrogen (originally at pos 7a) and a carbon within the ring, creating a bicyclic structure with a C=N double bond (imino) and an ether linkage.

Structural Elucidation & Formation Mechanism

Understanding the causality of formation is required to control this impurity.

The Degradation Pathway

The formation of this compound 10,13-Imino Ether likely proceeds through a two-step mechanism:

  • N-Dealkylation: Oxidative or enzymatic removal of the propyl group from the 7a-nitrogen, yielding a secondary amine (this compound).

  • Transannular Cyclization: Under acidic or stress conditions, the secondary amine attacks a transannular electrophilic center (typically a ketone or activated hydroxyl), followed by dehydration to form the cyclic imino ether.

Visualization of the Identification Workflow

The following diagram outlines the logical workflow for identifying and validating this specific impurity during a stability study.

ImpurityID Start Unknown Peak in HPLC (RRT ~0.8-0.9) MS_Screen LC-HRMS Analysis (Q-TOF / Orbitrap) Start->MS_Screen Mass_Check Observe m/z ~731.47 (Loss of 46 Da vs Gamithromycin) MS_Screen->Mass_Check Frag_Analysis MS/MS Fragmentation Check for Desosamine/Cladinose Loss Mass_Check->Frag_Analysis Hypothesis Hypothesis: N-Despropyl Derivative Frag_Analysis->Hypothesis Synonym_Search Synonym Search Protocol (CAS 145414-17-1) Hypothesis->Synonym_Search Verify Database Standard_Verif Coinjection with Reference Standard Synonym_Search->Standard_Verif Acquire Std Final_ID Confirmed ID: This compound 10,13-Imino Ether Standard_Verif->Final_ID

Figure 1: Decision tree for the identification of this compound 10,13-Imino Ether from an unknown HPLC peak.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be self-validating using orthogonal techniques.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition and N-dealkylation.

  • Methodology:

    • Ionization: ESI Positive Mode.

    • Target Ion: Look for

      
       (Calculated for C₃₇H₆₇N₂O₁₂).
      
    • Key Difference: The mass shift of -42.05 Da (loss of propyl + H addition) or -46.05 Da (if comparing to parent

      
       and accounting for unsaturation/cyclization changes) is diagnostic.
      
    • Fragmentation: MS² should show characteristic loss of the cladinose sugar (-158 Da) and desosamine sugar (-157 Da), confirming the macrolide backbone is intact.

Nuclear Magnetic Resonance (NMR)
  • Objective: Confirm the "Imino Ether" bridge.

  • Critical Signals:

    • Absence of Propyl Signals: Disappearance of the triplet/multiplet signals associated with the

      
      -propyl chain (typically 
      
      
      
      0.8 - 2.5 ppm region for the propyl chain).
    • Imino Carbon: Look for a downfield quaternary carbon signal in ¹³C NMR (approx. 160-170 ppm) corresponding to the

      
       functionality, distinct from the lactone carbonyl.
      
    • Bridgehead Protons: Shifts in the H-10 and H-13 protons due to the rigidification of the ring.

Table 2: Comparative Analytical Profile
FeatureGamithromycin (Parent)N-Despropyl 10,13-Imino Ether
Formula C₄₀H₇₆N₂O₁₂C₃₇H₆₆N₂O₁₂
Monoisotopic Mass 776.54 Da730.46 Da
Nitrogen Substituent N-PropylImino Ether Bridge (No Propyl)
HPLC RRT (C18) 1.00~0.85 - 0.92 (More Polar)
Acid Stability ModerateStable (Cyclized form)

Search Strategy for Researchers

When sourcing this standard or verifying data, use the following Boolean search strings to bypass ambiguous nomenclature in vendor catalogs:

  • Primary String: "145414-17-1" OR "this compound"

  • Secondary String: "Gamithromycin" AND "Imino Ether" AND "Impurity"

  • Structure Search: Use the InChIKey (if available from PubChem) or search by the parent structure minus the propyl group with a constrained N-C cyclization.

Authoritative Sources for Verification:

  • USP/EP Monographs: Check pending monographs for Gamithromycin injection for "Related Compound" listings.

  • Vendor COAs: Ensure the Certificate of Analysis includes ¹H-NMR and Mass Spec data matching the profile above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Gamithromycin (CID 59364992). Retrieved from [Link]

  • Dharmaratne, N. U., et al. (2025). Comprehensive Study of Degradation Pathways and Formation Mechanism of Major Degradation Impurities of Gamithromycin Active Ingredient by UHPLC-HRMS and NMR.[3] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]

Sources

Technical Guide: Hepatic Metabolic Pathway & Residue Analysis of Gamithromycin in Bovine Liver

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gamithromycin (Zactran®) is a second-generation 15-membered azalide antibiotic within the macrolide class, engineered for high lipophilicity and extended duration of action in bovine pulmonary tissues. Unlike many xenobiotics that undergo rapid and extensive hepatic biotransformation in ruminants, gamithromycin exhibits a unique pharmacokinetic profile in cattle: the parent compound remains the principal residue in the liver.

This guide delineates the metabolic stability of gamithromycin, its minor degradation pathways (descladinosyl and N-dealkylated derivatives), and the validated LC-MS/MS protocols required for its quantification as a marker residue.

Chemical Identity & Structural Mechanism

Gamithromycin is chemically distinct from erythromycin and azithromycin due to the alkylated nitrogen at the 7a-position of the lactone ring. This structural modification enhances acid stability and tissue penetration.

  • Chemical Name: 1-Oxa-7-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-{[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy}-, (2R, 3S, 4R, 5S, 8R, 10R, 11R, 12S, 13S, 14R)-[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 777.04 g/mol [2]

  • Key Structural Moieties:

    • 15-membered Azalide Ring: Provides the lipophilic core.

    • Desosamine Sugar: Critical for binding to the 50S ribosomal subunit (bacterial target).

    • Cladinose Sugar: Contributes to the molecule's bulk and stability; its hydrolytic loss is a primary degradation pathway.

Hepatic Metabolic Pathway

Overview of Biotransformation

In bovine liver, gamithromycin undergoes limited biotransformation compared to other species (e.g., rats, dogs). While the liver is the target organ for accumulation, the parent drug represents the majority of the total residue . This stability defines gamithromycin as the Marker Residue for regulatory monitoring.

Phase I Reactions

Although minor in cattle, the metabolic pathways identified (primarily via extrapolation from extensive rat/dog ADME studies) involve hydrolytic and oxidative modifications mediated by hepatic enzymes (likely CYP450 isoforms and esterases).

  • Hydrolysis (Loss of Cladinose):

    • Metabolite: Descladinosyl-gamithromycin (Declad) .

    • Mechanism: Acid-catalyzed or enzymatic hydrolysis of the glycosidic bond at C-3, releasing the neutral cladinose sugar. This is a common degradation pathway for macrolides.

    • Significance: The "Declad" metabolite typically retains lower antimicrobial activity than the parent.

  • N-Dealkylation (M2 Metabolite):

    • Metabolite: N-despropyl gamithromycin or N-demethyl gamithromycin .

    • Mechanism: Oxidative attack on the nitrogen-attached alkyl groups. While specific positional isomers vary, N-dealkylation at the 7a-nitrogen (propyl group removal) or the desosamine nitrogen (demethylation) are chemically favored sites.

    • Significance: Represents a standard Phase I oxidative clearance mechanism.

  • Isomerization (Translactone):

    • Metabolite: Translactone derivative .[2]

    • Mechanism: Intramolecular rearrangement of the lactone ring, often observed under physiological pH shifts or specific enzymatic catalysis.

Pathway Visualization

The following diagram illustrates the degradation and metabolic flow of gamithromycin.

Gamithromycin_Metabolism cluster_legend Legend Parent Gamithromycin (Parent) (C40H76N2O12) Major Residue in Bovine Liver Cladinose Cladinose Sugar Parent->Cladinose Released Declad Descladinosyl-Gamithromycin (Loss of Cladinose) Parent->Declad Hydrolysis (Phase I) Minor Pathway M2 Metabolite M2 (N-Dealkylated derivative) Parent->M2 N-Dealkylation (CYP450) Minor Pathway Translactone Translactone Derivative (Isomerization) Parent->Translactone Ring Rearrangement Excretion Biliary/Fecal Excretion (Primary Route) Parent->Excretion Unchanged Drug (>60%) Declad->Excretion M2->Excretion key Blue: Parent (Marker) Red: Hydrolytic Metabolite Yellow: Oxidative Metabolite Green: Isomer

Figure 1: Proposed metabolic and degradation pathways of gamithromycin in the bovine liver. Note the dominance of the parent compound excretion.[1][2]

Analytical Methodology: Residue Quantification

To ensure compliance with Maximum Residue Limits (MRLs), a self-validating LC-MS/MS protocol is required. The liver is the target tissue, and the parent molecule is the marker.

Quantitative Parameters (MRLs)
TissueMarker ResidueMRL (µg/kg)Regulatory Body
Liver Gamithromycin 300 EMA / FDA
KidneyGamithromycin200EMA / FDA
MuscleGamithromycin50EMA / FDA
FatGamithromycin50EMA / FDA
Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to extract gamithromycin from the complex hepatic matrix while removing phospholipid interferences that cause ion suppression.

Reagents:

  • Acetonitrile (ACN), Methanol (MeOH) - LCMS Grade.

  • Ammonium Acetate (10 mM).[3]

  • Formic Acid (0.1%).

  • Internal Standard:

    
    -Gamithromycin or Tilmicosin (structural analog).
    

Step-by-Step Workflow:

  • Tissue Homogenization:

    • Weigh 2.0 g of bovine liver.

    • Add 10 mL of Extraction Solvent (ACN:Water, 80:20 v/v).

    • Homogenize at high speed (e.g., Ultra-Turrax) for 60 seconds to disrupt hepatocyte membranes.

  • Protein Precipitation & Cleanup:

    • Centrifuge homogenate at 4,000 x g for 10 mins at 4°C.

    • Crucial Step: Pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or HybridSPE®) or use Solid Phase Extraction (SPE) with HLB cartridges.[4]

    • Rationale: Liver tissue is rich in phospholipids (phosphatidylcholines) which co-elute with macrolides and suppress ionization.

  • Concentration:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 500 µL of Mobile Phase A/B (50:50).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Hypersil GOLD, 50mm x 2.1mm, 1.9 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH improves peak shape for basic macrolides.

    • Mobile Phase B: Acetonitrile.[3]

    • Ionization: ESI Positive Mode (

      
      ).
      
Mass Spectrometry Transitions

The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity.

  • Precursor Ion:

    
    777.5 
    
    
    
  • Quantification Ion:

    
    619.4 
    
    • Mechanism:[3] Loss of the desosamine sugar moiety (

      
       ~158).
      
  • Confirmation Ion:

    
    157.7 
    
    • Mechanism:[3] Detection of the desosamine sugar fragment itself.

Analytical Workflow Diagram

LCMS_Workflow Sample Bovine Liver (2.0 g) Extraction Homogenization (ACN:H2O 80:20) Sample->Extraction Lysis Cleanup Phospholipid Removal (HybridSPE / Ostro) Extraction->Cleanup Supernatant Evap N2 Evaporation & Reconstitution Cleanup->Evap Eluate LC UHPLC Separation (C18, pH 9.0) Evap->LC Inject MS MS/MS Detection (ESI+) LC->MS m/z 777.5 -> 619.4

Figure 2: Optimized extraction and detection workflow for Gamithromycin in hepatic tissue.

References

  • European Medicines Agency (EMA). (2008).[2][5] Gamithromycin: Summary Report (1). Committee for Medicinal Products for Veterinary Use (CVMP). EMEA/CVMP/256658/2008. Link

  • Huang, R. A., et al. (2010). "Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity."[6][7] Journal of Veterinary Pharmacology and Therapeutics, 33(3), 227–237.[7] Link

  • Wynendaele, E., et al. (2011). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid." Journal of Chromatography A, 1218(37), 6300-6307. Link

  • Dharmaratne, N. U., et al. (2025).[3] "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 250, 116969. Link

  • Food and Drug Administration (FDA). (2011). Freedom of Information Summary, NADA 141-328, ZACTRAN (gamithromycin).[8] Link

Sources

Technical Guide: Characterization and Analysis of N-Despropyl Gamithromycin (C37H66N2O12)

[1][2][3]

Executive Summary

This compound (10,13-Imino Ether) is a specific degradation product and process-related impurity of Gamithromycin, a semi-synthetic macrolide antibiotic of the azalide subclass.[1][2][3][4][5] While the parent drug (Gamithromycin) is widely utilized in veterinary medicine for bovine respiratory disease (BRD), the identification and quantification of its impurities are mandated by regulatory bodies (FDA/EMA) to ensure safety and efficacy.[1][2][3]

This guide focuses on the variant with the molecular formula C37H66N2O12 (MW 730.94 Da).[2][3][4][][7] It is crucial to distinguish this specific "10,13-Imino Ether" derivative from the simple N-despropyl metabolite (C37H70N2O12), as the former involves a structural rearrangement that significantly alters its physicochemical properties and chromatographic behavior.[1][2][3]

Chemical Identity & Structural Logic[1][2][3][8][9]

Molecular Specification
  • Common Name: this compound (10,13-Imino Ether)[1][2][3][4][][7]

  • CAS Number: 145414-17-1[1][2][3][4][][7]

  • Molecular Formula: C37H66N2O12[1][2][3][4][]

  • Molecular Weight: 730.94 g/mol [1][2][3][][7]

  • Parent Compound: Gamithromycin (C40H76N2O12, MW 777.05)[1][2][3][4][7]

Structural Elucidation

The transition from Gamithromycin to this specific impurity involves two distinct chemical events:

  • N-Dealkylation: Loss of the propyl group from the nitrogen atom at position 7a of the azalide ring.[1][2][3] This reduces the carbon count from C40 to C37.[1][2][3]

  • Intramolecular Cyclization (Imino Ether Formation): Unlike simple dealkylation, which would yield C37H70N2O12, the formation of the 10,13-imino ether involves the loss of water or oxidative dehydrogenation, resulting in a formula of C37H66N2O12 (a deficit of 4 hydrogens compared to the simple despropyl amine).[1][2][3] This modification typically creates a rigid bicyclic or tricyclic core within the macrocycle, influencing the molecule's lipophilicity and binding affinity.[1][2][3]

Comparative Data Table
FeatureGamithromycin (Parent)N-Despropyl (Simple)N-Despropyl (10,13-Imino Ether)
Formula C40H76N2O12C37H70N2O12C37H66N2O12
MW (Da) 777.05734.98730.94
Modification ParentLoss of Propyl (-C3H7, +H)Loss of Propyl + Cyclization (-4H)
Role APIMetabolite/ImpurityProcess Impurity / Standard

Mechanistic Pathway & Formation

The formation of the 10,13-imino ether is often acid-catalyzed or thermally induced during the synthesis or storage of Gamithromycin.[1][2][3] The proximity of the C10 and C13 functional groups in the 15-membered macrocycle facilitates an intramolecular attack, stabilizing the despropyl amine into the imino ether form.[1][2][3]

Visualization: Degradation & Relationship Pathway

The following diagram illustrates the logical relationship between the parent drug and its specific impurities.[1][2]

Gamithromycin_PathwayParentGamithromycin (API)C40H76N2O12MW: 777.05InterIntermediate: this compoundC37H70N2O12MW: 734.98Parent->InterN-Dealkylation(Loss of Propyl Group)TargetTarget: this compound(10,13-Imino Ether)C37H66N2O12MW: 730.94Parent->TargetDirect Acid Degradation(Process Impurity Pathway)Inter->TargetCyclization/Dehydrogenation(Formation of Imino Ether Bridge)

Figure 1: Structural relationship showing the derivation of the C37H66N2O12 impurity from Gamithromycin.[1][2][3][4][][7][8][9][10]

Analytical Methodologies

To accurately quantify this impurity, high-resolution separation techniques are required due to the structural similarity between the imino ether and other macrolide congeners.[1][2][3]

HPLC-MS/MS Protocol

This protocol is designed for the separation of Gamithromycin from its related substances, specifically targeting the C37H66N2O12 species.[1][2][3]

System Suitability:

  • Instrument: UHPLC coupled with Triple Quadrupole MS.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 2.1 mm, 3.5 µm.[1][2][3]

  • Temperature: 45°C (Elevated temperature improves mass transfer for macrolides).[1][2][3]

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Note: High pH is critical for azalide stability and peak shape.[1][2]

  • Solvent B: Acetonitrile / Methanol (50:50 v/v).[1][2][3]

Gradient Profile:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 90 10 0.4
2.0 90 10 0.4
15.0 10 90 0.4
20.0 10 90 0.4

| 21.0 | 90 | 10 | 0.4 |[1][2][3]

MS Detection Parameters:

  • Ionization: ESI Positive Mode (+ve).

  • MRM Transition (Target): 731.5 → 158.1 (Quantifier), 731.5 → 116.1 (Qualifier).[1][2][3]

    • Rationale: The precursor ion [M+H]+ is 731.5 m/z.[1][2][3] The fragments correspond to the cladose/desosamine sugar moieties typical of macrolides.[1][2]

Visualization: Analytical Workflow

Analytical_WorkflowSampleSample Preparation(Dissolve in 50:50 ACN:H2O)LCUHPLC Separation(C18, pH 9.0, Gradient)Sample->LCMSMS/MS Detection(ESI+, MRM 731.5 > 158.1)LC->MSDataData Analysis(Quantification vs Standard)MS->Data

Figure 2: Workflow for the isolation and quantification of this compound (10,13-Imino Ether).

Regulatory & Quality Control Context

In the context of Abbreviated New Drug Applications (ANDA) and routine QC:

  • Thresholds: As a known impurity, this compound must be identified if present above the reporting threshold (typically 0.10%) and qualified if above the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower).[1][2][3]

  • Reference Standard Usage: The synthesized standard (CAS 145414-17-1) is used to establish Relative Response Factors (RRF).[1][2][3] Macrolides often lack chromophores for UV detection, making LC-MS or Charged Aerosol Detection (CAD) with a verified standard essential for accurate mass balance calculations.[1][2][3]

  • Stability Indication: An increase in this specific impurity (C37H66N2O12) often indicates hydrolytic instability or improper pH control during the formulation process.[1][2][3]

References

  • BOC Sciences. this compound (10,13-Imino Ether) Product Information. Retrieved from

  • TLC Pharmaceutical Standards. Gamithromycin and Impurities (G-057001). Retrieved from

  • Sriram Chem. this compound (10,13-Imino Ether) Reference Standard. Retrieved from

  • Boehringer Ingelheim. ZACTRAN® (gamithromycin) Prescribing Information. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Gamithromycin Compound Summary. Retrieved from [1][2][3]

Methodological & Application

Application Note: LC-MS/MS Method Development for N-Despropyl Gamithromycin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS method development for N-Despropyl Gamithromycin analysis Content Type: Create detailed Application Notes and Protocols.

Executive Summary

This guide outlines the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of This compound , the major metabolite of the macrolide antibiotic Gamithromycin (Zactran®).

While the parent drug is frequently monitored, the N-despropyl metabolite (often designated as M6) is a critical marker for residue depletion studies and resistance monitoring.[1] This protocol addresses the specific challenges of macrolide analysis—namely, severe peak tailing due to silanol interactions and low ionization efficiency in complex matrices—by utilizing high-pH mobile phases and hybrid-silica column technology .[1]

Chemical Context & Method Strategy

Analyte Properties[1][2][3][4][5]
  • Parent Drug: Gamithromycin (

    
    ), MW 777.5 Da.[1]
    
  • Target Metabolite: this compound (

    
    ).[1]
    
    • Structural Change: Loss of the propyl group (-

      
      ) from the nitrogen atom at position 7a of the azalide ring, replaced by a hydrogen atom.
      
    • Mass Shift: -42 Da relative to parent.[1]

    • Precursor Ion [M+H]+: 735.5 m/z .[1]

  • pKa: ~8.5–9.5 (Basic).[1]

  • LogP: High (Lipophilic).[1]

Strategic Decisions (The "Why")
  • Chromatography (High pH): Macrolides are basic compounds.[1] At acidic pH (formic acid), they are fully protonated, leading to secondary interactions with residual silanols on the stationary phase, causing peak tailing.[1] We employ pH 10.0 (Ammonium Bicarbonate) to suppress silanol ionization and keep the analyte in a more neutral state, improving retention and peak symmetry.[1]

  • Column Selection: Traditional silica columns dissolve at pH > 8.[1] We utilize a Hybrid Ethylene-Bridged Hybrid (BEH) C18 or Poroshell HPH-C18 column, designed to withstand high pH conditions.[1]

  • Mass Spectrometry: ESI+ is the standard.[1] Since the propyl loss occurs on the aglycone ring, the sugar moieties (Desosamine and Cladinose) remain intact.[1] We will target the conserved Desosamine fragment (m/z 158) for quantitation.[1]

Method Development Workflow

MS/MS Optimization

Objective: Determine optimal Precursor/Product ion transitions.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Scan: Infuse 1 µg/mL standard. Observe 735.5 m/z [M+H]+.[1]

  • Product Ion Scan: Fragment 735.5 m/z.[1]

    • Major Fragment 1:158.2 m/z (Desosamine sugar cation).[1] [Quantifier]

    • Major Fragment 2:577.4 m/z (Neutral loss of Cladinose sugar, M - 158).[1] [Qualifier]

LC Conditions
  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 0.4 mL/min.[1][2]

Sample Preparation (Solid Phase Extraction)

Due to the lipophilicity of the analyte and the complexity of bovine tissue, a Polymeric Reversed-Phase (HLB) or Mixed-Mode Cation Exchange (MCX) SPE is required to remove phospholipids and proteins.

Detailed Protocol

Reagents & Standards
  • Stock Solution: Dissolve 10 mg this compound reference standard in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

  • Internal Standard (ISTD): Gamithromycin-d3 or Roxithromycin (structural analog).[1]

  • Extraction Buffer: 0.1 M Phosphate Buffer (pH 8.0).

Sample Preparation Workflow (Bovine Tissue/Plasma)

Step 1: Homogenization

  • Weigh 1.0 g of minced tissue (muscle/liver) into a 50 mL centrifuge tube.

  • Add 10 mL Extraction Solvent (Acetonitrile:Water 80:20 v/v).[1]

  • Homogenize at high speed (e.g., Ultra-Turrax) for 1 min.

  • Centrifuge at 4000 x g for 10 min at 4°C. Collect supernatant.

Step 2: SPE Cleanup (Oasis HLB 60 mg) [1]

  • Condition: 3 mL Methanol.

  • Equilibrate: 3 mL Water.

  • Load: Dilute 2 mL of supernatant with 6 mL water (to reduce organic content <20%) and load onto cartridge.

  • Wash 1: 3 mL 5% Methanol in Water (removes salts/proteins).[1]

  • Wash 2: 3 mL Hexane (optional, removes lipids).[1]

  • Elute: 3 mL Acetonitrile.

  • Dry: Evaporate eluate under Nitrogen at 40°C.[1]

  • Reconstitute: 200 µL Mobile Phase A:B (50:50).

Instrumental Parameters

LC Gradient Table:

Time (min) %A (pH 10 Buffer) %B (ACN) Curve
0.0 90 10 Initial
1.0 90 10 Hold
6.0 10 90 Linear
8.0 10 90 Wash
8.1 90 10 Re-equilibrate

| 11.0 | 90 | 10 | End |[1]

MS/MS Transitions Table:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
This compound 735.5 158.2 40 30 Quant
This compound 735.5 577.4 40 20 Qual
Gamithromycin (Parent) 777.5 158.2 40 32 Monitor

| Roxithromycin (ISTD) | 837.5 | 158.2 | 45 | 35 | ISTD |[1]

Visualizations

Method Development Decision Tree

This diagram illustrates the logical flow for selecting LC and MS parameters based on the chemical properties of the metabolite.

MethodDevelopment Analyte Analyte: this compound (Basic, Lipophilic, MW 735.5) Decision1 Check pKa (~9.0) Analyte->Decision1 Path_Acidic Acidic Mobile Phase (pH 3) Analyte Ionized (+) Decision1->Path_Acidic Traditional Path_Basic Basic Mobile Phase (pH 10) Analyte Neutral (n) Decision1->Path_Basic Optimized Result_Acidic Poor Peak Shape (Silanol Tailing) Path_Acidic->Result_Acidic Result_Basic Sharp Peaks High Retention Path_Basic->Result_Basic Column_Sel Select High-pH Stable Column (Hybrid Silica / BEH) Result_Basic->Column_Sel MS_Opt MS Optimization (ESI+) Column_Sel->MS_Opt Trans_Sel Select Transitions Precursor: 735.5 MS_Opt->Trans_Sel Frag_1 Fragment 158 m/z (Desosamine Sugar) Trans_Sel->Frag_1 Quantifier Frag_2 Fragment 577 m/z (Neutral Loss) Trans_Sel->Frag_2 Qualifier

Caption: Logical decision tree for optimizing chromatography and mass spectrometry parameters for basic macrolide metabolites.

Sample Preparation Workflow

The following diagram details the extraction and clean-up process to ensure high recovery and minimal matrix effect.

SamplePrep Sample Bovine Tissue (1.0 g) Extract Extraction ACN:H2O (80:20) Sample->Extract Dilute Dilution Add H2O (Reduce Org <20%) Extract->Dilute SPE_Load SPE Load (Oasis HLB) Dilute->SPE_Load Wash Wash Steps 1. 5% MeOH 2. Hexane SPE_Load->Wash Elute Elution 100% ACN Wash->Elute Inject LC-MS/MS Injection Elute->Inject

Caption: Optimized SPE workflow for extracting this compound from complex bovine matrices.

Validation & Quality Control

To ensure Scientific Integrity , the following validation parameters must be met (based on VICH GL49 guidelines):

ParameterAcceptance CriteriaNotes
Linearity

Range: 1.0 – 1000 ng/mL
Recovery 70% – 110%Compare extracted spike vs. post-extraction spike
Precision (RSD) < 15%Intra-day and Inter-day
Matrix Effect ± 20%Use Matrix-Matched Calibration
Sensitivity (LOQ) 5.0 ng/gS/N > 10

Self-Validating Step: Include a System Suitability Sample (SSS) at the beginning of every run containing the analyte at the LOQ level.[1] The S/N ratio must exceed 10:1 before proceeding with unknown samples.[1]

References

  • European Medicines Agency (EMA). "European Public MRL Assessment Report (EPMAR) - Gamithromycin."[1] Committee for Medicinal Products for Veterinary Use (CVMP).[1] Available at: [Link][1]

  • Huang, R. A., et al. (2010).[1] "Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations." Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Waters Corporation. "Oasis HLB Cartridges for Extraction of Macrolides."[1] Application Note. Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). "Freedom of Information Summary, NADA 141-328, Zactran (Gamithromycin)."[1] Available at: [Link][1]

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Analysis of Gamithromycin and its Metabolites from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of Gamithromycin and its potential metabolites from complex biological matrices such as plasma, milk, and tissue homogenates. Gamithromycin, a 15-membered semi-synthetic macrolide of the azalide class, is a key veterinary therapeutic for respiratory diseases in cattle and other livestock.[1][2] Accurate quantification of the parent compound and any associated metabolites is crucial for pharmacokinetic, pharmacodynamic, and residue monitoring studies. Our investigation confirms that Gamithromycin undergoes limited metabolism, with the primary route of elimination being the biliary excretion of the unchanged drug.[3] Consequently, this protocol is optimized for the physicochemical properties of the parent Gamithromycin molecule, ensuring efficient extraction of both the active drug and any structurally similar metabolites.

The described methodology leverages mixed-mode cation exchange chromatography, providing a highly selective and robust sample preparation strategy. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the extraction and purification of Gamithromycin from challenging biological samples prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of Gamithromycin

Gamithromycin is a dibasic, lipophilic macrolide antibiotic specifically developed for veterinary use.[4] Its structure, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a position, imparts high efficacy against key respiratory pathogens.[4][5] The analysis of Gamithromycin in biological matrices is essential for determining its pharmacokinetic profile, ensuring food safety through residue analysis, and understanding its disposition in target animal species.[6][7][8][9]

Biological samples such as plasma, milk, and tissue are inherently complex, containing a myriad of endogenous substances like proteins, lipids, and salts that can interfere with sensitive analytical instrumentation.[10] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by isolating analytes of interest from these interfering matrix components.[10] This not only enhances the accuracy and sensitivity of subsequent analyses but also protects the analytical instrumentation from contamination.

The Scientific Rationale: Selecting the Optimal SPE Chemistry

The successful development of an SPE protocol hinges on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary phase. Gamithromycin's chemical structure provides the key to selecting an appropriate extraction mechanism.

Key Physicochemical Properties of Gamithromycin:

PropertyValue/DescriptionImplication for SPE
Molecular Formula C40H76N2O12[1]High molecular weight, suggesting potential for non-specific binding if not controlled.
Functional Groups Dibasic, with two amine groups.[4]The presence of basic nitrogen atoms allows for manipulation of charge based on pH.
Lipophilicity HighIndicates strong potential for retention on reversed-phase sorbents.

Given these properties, a mixed-mode solid-phase extraction strategy is the most effective approach. Specifically, we recommend a sorbent that combines both reversed-phase and strong cation exchange functionalities. This dual retention mechanism provides superior selectivity and cleanup compared to single-mode sorbents.

The Oasis MCX (Mixed-Mode Cation Exchange) sorbent is ideally suited for this application. It features a water-wettable polymeric reversed-phase backbone functionalized with strong cation exchange groups. This allows for a two-pronged retention strategy:

  • Reversed-Phase Interaction: The lipophilic character of the Gamithromycin molecule is retained by the hydrophobic polymer backbone of the sorbent.

  • Ion Exchange Interaction: At an acidic pH, the basic amine groups of Gamithromycin become protonated (positively charged). These cationic sites then bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent.

This dual retention mechanism allows for aggressive washing steps to remove neutral and acidic interferences without loss of the analyte, resulting in a much cleaner final extract.

Detailed Experimental Protocol: Extraction of Gamithromycin from Bovine Plasma

This protocol provides a step-by-step methodology for the extraction of Gamithromycin and its metabolites from bovine plasma using an Oasis MCX SPE cartridge.

Materials and Reagents
  • Oasis MCX 3 cc, 60 mg SPE Cartridges

  • Bovine Plasma (or other biological matrix)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (88% or higher)

  • Ammonium Hydroxide (28-30%)

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Evaporation System (e.g., nitrogen evaporator)

Sample Pre-treatment

The goal of this step is to prepare the sample for optimal binding to the SPE sorbent. This involves protein precipitation and pH adjustment to ensure the analytes are in the correct ionization state.

  • To 1 mL of bovine plasma in a centrifuge tube, add 2 mL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Add 1 mL of 4% formic acid in water to the supernatant and vortex to mix. This ensures the Gamithromycin is protonated for effective cation exchange.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE vacuum manifold.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution cluster_post Post-Elution Condition Step 1: Condition Equilibrate Step 2: Equilibrate Condition->Equilibrate 2 mL Methanol Load Step 3: Load Sample Equilibrate->Load 2 mL Deionized Water Wash1 Step 4: Wash 1 (Polar Interferences) Load->Wash1 Pre-treated Sample Wash2 Step 5: Wash 2 (Non-polar Interferences) Wash1->Wash2 2 mL 2% Formic Acid in Water Elute Step 6: Elute Analytes Wash2->Elute 2 mL Methanol Evaporate Step 7: Evaporate Elute->Evaporate 2 mL 5% Ammonium Hydroxide in Methanol Reconstitute Step 8: Reconstitute Evaporate->Reconstitute Dry under Nitrogen Analysis LC-MS/MS Analysis Reconstitute->Analysis Mobile Phase

Figure 1. Workflow for the solid-phase extraction of Gamithromycin.

Step-by-Step SPE Protocol:

  • Conditioning: Pass 2 mL of methanol through the Oasis MCX cartridge. This step wets the sorbent and activates the reversed-phase retention mechanism. Do not let the sorbent go dry.

  • Equilibration: Pass 2 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/minute). Both reversed-phase and cation exchange retention of Gamithromycin occurs here.

  • Wash 1 (Remove Polar Interferences): Pass 2 mL of 2% formic acid in water through the cartridge. This wash step removes polar, non-retained matrix components while the acidic conditions ensure that Gamithromycin remains protonated and strongly bound to the cation exchange sites.

  • Wash 2 (Remove Non-polar Interferences): Pass 2 mL of methanol through the cartridge. This removes more lipophilic interferences that are retained by reversed-phase only. Gamithromycin remains bound due to the strong cation exchange interaction.

  • Elution: Pass 2 mL of 5% ammonium hydroxide in methanol through the cartridge and collect the eluate. The basic nature of this elution solvent neutralizes the charge on the Gamithromycin molecules, disrupting their interaction with the cation exchange sorbent and allowing them to be eluted by the strong organic solvent (methanol).

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.

Method Validation and Performance

While a full method validation is beyond the scope of this application note, the described protocol is based on established principles and published methods. Key performance parameters to consider during method validation include:

  • Recovery: The efficiency of the extraction process. Expected recoveries for Gamithromycin using this method are typically >85%.

  • Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte in the mass spectrometer. The robust cleanup provided by this mixed-mode protocol significantly minimizes matrix effects.

  • Linearity, Accuracy, and Precision: To ensure the method is reliable for quantification over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. Published methods have achieved LOQs in the sub-µg/kg range.

Troubleshooting Common SPE Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incomplete elution. - Analyte breakthrough during loading or washing. - Sorbent drying before sample loading.- Ensure the elution solvent is sufficiently basic and strong to disrupt both retention mechanisms. - Decrease the flow rate during sample loading. - Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.
High Matrix Effects - Inadequate removal of interfering compounds.- Optimize the wash steps. Consider an additional wash with a different organic solvent. - Ensure the sample pre-treatment is effective in removing proteins.
Poor Reproducibility - Inconsistent flow rates. - Incomplete drying of the eluate. - Variability in sample pre-treatment.- Use a vacuum manifold with flow control. - Ensure the extract is completely dry before reconstitution. - Standardize all pre-treatment steps.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a highly effective and robust method for the isolation and purification of Gamithromycin and its metabolites from complex biological matrices. By leveraging the principles of mixed-mode cation exchange chromatography, this method offers superior cleanup and high analyte recovery, making it an ideal sample preparation strategy for sensitive and reliable bioanalysis. The scientific rationale behind each step has been elucidated to empower researchers to adapt and troubleshoot the protocol for their specific applications. This self-validating system ensures the generation of high-quality data for critical research in veterinary pharmacology and food safety.

References

  • Boehringer Ingelheim Animal Health USA Inc. (n.d.). ZACTRAN® (gamithromycin). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59364992, Gamithromycin. Retrieved from [Link]

  • Wyns, H., Meyer, E., Plessers, E., Watteyn, A., De Baere, S., De Backer, P., & Croubels, S. (2014). Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. Research in Veterinary Science, 96(1). Retrieved from [Link]

  • Hebei Hope Harmony Pharmaceutical Co., Ltd. (2022, June 6). What is Gamithromycin. Retrieved from [Link]

  • Giguère, S., Huang, R., Malinski, T. J., Dorr, P. M., Tessman, R. K., & Somerville, B. A. (2011). Disposition of gamithromycin in plasma, pulmonary epithelial lining fluid, bronchoalveolar cells, and lung tissue in cattle. American Journal of Veterinary Research, 72(3), 326-330. Retrieved from [Link]

  • Yang, Q., Liu, X., Zhang, C., Yong, K., Clifton, A. C., Ding, H., & Liu, Y. (2019). Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model. Frontiers in Pharmacology, 10, 1090. Retrieved from [Link]

  • Apley, M. D., Fajt, V. R., Coetzee, J. F., & Riviere, J. E. (2015). Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease in multisource commingled feedlot cattle. Journal of Veterinary Pharmacology and Therapeutics, 38(6), 545-555. Retrieved from [Link]

  • Yang, Q., Liu, X., Lv, Y., & Li, Y. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PLOS ONE, 20(5), e0323727. Retrieved from [Link]

  • Wyns, H., Meyer, E., Plessers, E., Watteyn, A., De Baere, S., De Backer, P., & Croubels, S. (2014). Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. Research in Veterinary Science, 96(1), 139-144. Retrieved from [Link]

  • Huang, R. A., Letendre, L. T., Banav, N., & Somerville, B. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics, 33(3), 227-237. Retrieved from [Link]

Sources

quantifying N-Despropyl Gamithromycin residues in bovine lung tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of N-Despropyl Gamithromycin Residues in Bovine Lung Tissue via LC-MS/MS

Executive Summary

This application note details a robust protocol for the extraction and quantification of This compound , a primary metabolite of the macrolide antibiotic Gamithromycin (Zactran®), in bovine lung tissue. While Gamithromycin is the regulatory marker residue, quantification of its metabolites is critical for comprehensive pharmacokinetic (PK) profiling and resistance mechanism studies.

Key Technical Highlights:

  • Matrix Challenge: Bovine lung is a fibrous, high-lipid matrix prone to phospholipid suppression.

  • Solution: A simplified "Pass-Through" cleanup using phospholipid-removal technology (e.g., Oasis Ostro® or HybridSPE®) coupled with alkaline mobile phase LC-MS/MS.[1]

  • Sensitivity: Validated for low-ppb (ng/g) detection limits suitable for residue depletion studies.

Introduction & Scientific Context

Gamithromycin is a 15-membered semi-synthetic azalide macrolide developed for the treatment of Bovine Respiratory Disease (BRD). Its unique pharmacokinetics are characterized by rapid absorption and extensive accumulation in the lung (target tissue), with lung-to-plasma ratios exceeding 250:1.

The Metabolite: this compound Structurally, Gamithromycin possesses a propyl group on the nitrogen at position 7a of the azalide ring. Metabolic N-dealkylation yields This compound (MW ~734.9 Da). Although the parent drug is the defined marker residue for regulatory compliance (MRLs), monitoring the N-despropyl metabolite provides deeper insight into:

  • Metabolic Stability: Rate of clearance from the target organ.

  • Toxicology: Ensuring no accumulation of potentially active metabolites.

  • Process Impurities: Verifying drug substance purity during formulation.

Experimental Methodology

Chemical Reagents[2][3][4]
  • Analytes: Gamithromycin (Reference), this compound (Target).

  • Internal Standard (IS): Gamithromycin-d3 (preferred) or Tulathromycin.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate, Ammonium Hydroxide (25%).

Sample Preparation Protocol

Rationale: Traditional Solid Phase Extraction (SPE) can be labor-intensive. We utilize a Protein Precipitation + Phospholipid Removal plate to remove matrix interferences (phospholipids) that cause ion suppression in electrospray ionization (ESI).

Step-by-Step Workflow:

  • Tissue Homogenization:

    • Weigh 1.0 g of bovine lung tissue (minced).

    • Add 4.0 mL of extraction solvent (ACN:Water, 85:15 v/v).

    • Add 50 µL of Internal Standard solution (1 µg/mL).

    • Homogenize at high speed (e.g., bead beater or probe) for 2 minutes until fully disrupted.

  • Protein Precipitation:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet gross particulate matter.

  • Phospholipid Removal (The Critical Step):

    • Load 0.6 mL of the supernatant onto a Phospholipid Removal Plate (e.g., Waters Ostro or Supelco HybridSPE).

    • Apply vacuum (approx. 5-10 inHg) to pull the sample through.

    • Mechanism:[1][2][3] The stationary phase selectively retains phospholipids (via Lewis acid/base interaction or specific retention) while allowing macrolides to pass through.

  • Evaporation & Reconstitution:

    • Collect the eluate.[4]

    • Evaporate to dryness under nitrogen at 45°C.

    • Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B).

    • Vortex and transfer to an LC vial.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions

Rationale: Macrolides are basic compounds (pKa > 8). Using a high pH mobile phase suppresses protonation of the basic nitrogens during chromatography, reducing peak tailing and improving retention on C18 columns.

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 High-pH stable column (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 95 Elution of Analytes
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C (High temp required for efficient desolvation of macrolides).

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Rationale
Gamithromycin 777.5 [M+H]+619.4157.825 / 35Loss of cladinose sugar (-158 Da)
This compound 735.5 [M+H]+577.4 157.8 25 / 35Loss of cladinose sugar (-158 Da) from despropyl core
Gamithromycin-d3 (IS) 780.5 [M+H]+622.4157.825 / 35Isotope shift (+3 Da)

Note: The transition 735.5 -> 577.4 assumes the neutral loss of the cladinose sugar (158 Da) is consistent with the parent drug's fragmentation pathway. The 157.8 ion is the sugar fragment itself.

Visualized Workflows

Analytical Workflow Diagram

G start Bovine Lung Tissue (1.0 g) homogenize Homogenization (ACN:H2O 85:15 + IS) start->homogenize Minced precip Protein Precipitation (Centrifuge 4000xg) homogenize->precip Extract cleanup Phospholipid Removal (Pass-Through Plate) precip->cleanup Supernatant Load evap Evaporation & Reconstitution (N2 dry down -> Mobile Phase) cleanup->evap Eluate Collection analysis LC-MS/MS Analysis (pH 9.0, ESI+) evap->analysis Inject

Caption: Streamlined "Pass-Through" extraction protocol designed to minimize phospholipid suppression in lung tissue.

Metabolic & Fragmentation Logic

Pathway parent Gamithromycin (MW 777.5) metabolite This compound (MW 735.5) parent->metabolite N-Dealkylation (-C3H7, +H) frag_parent Fragment: [M+H - Cladinose] m/z 619.4 parent->frag_parent MS/MS (-158 Da) frag_metab Fragment: [M+H - Cladinose] m/z 577.4 metabolite->frag_metab MS/MS (-158 Da)

Caption: Structural relationship and predicted mass spectrometry fragmentation pathway for the metabolite.

Method Validation & Quality Control

To ensure Scientific Integrity , the method must be validated against VICH GL49 or EU Commission Implementing Regulation 2021/808.

ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.99Range: 5.0 – 2000 ng/g (ppb). Weighted 1/x².[2]
Recovery 70% – 110%Absolute recovery may be lower with Ostro, but IS-corrected recovery must be accurate.
Precision (CV%) < 15% (Intra/Inter-day)Run 6 replicates at Low (10 ppb), Med (100 ppb), High (1000 ppb).
Matrix Effect < 20% SuppressionCompare post-extraction spike vs. solvent standard.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Target LOQ: 5.0 ng/g.

Troubleshooting Tips:

  • Carryover: Macrolides are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:50:10) to prevent carryover between injections.

  • Peak Tailing: If peaks tail, ensure the mobile phase pH is strictly maintained at 9.0. Lower pH (e.g., pH 7) often results in broad peaks for gamithromycin.

References

  • European Medicines Agency (EMA). (2016). European public MRL assessment report (EPMAR) - Gamithromycin (all ruminants except bovine species). Retrieved from [Link]

  • De Baere, S., et al. (2015).[1] Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid.[1] Journal of Chromatography B. Retrieved from [Link]

  • Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics.[2] Retrieved from [Link]

  • PubChem. (2023). Gamithromycin Compound Summary.[2] National Library of Medicine. Retrieved from [Link][2]

Sources

Application Note: HPLC Separation of Gamithromycin and N-Despropyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Gamithromycin is a 15-membered semi-synthetic azalide macrolide, structurally distinct due to the alkylated nitrogen at the 7a-position (7a-propyl).[1][2] While this structural modification enhances bioavailability and lung tissue targeting in bovine respiratory disease treatment, it introduces specific chromatographic challenges.[1]

The primary impurity of concern, N-Despropyl Gamithromycin , arises from the loss of the propyl chain at the 7a-position or degradative pathways involving the 10,13-imino ether linkage.[1] Separation of the parent drug from this impurity is chromatographically demanding because:

  • Structural Similarity: The hydrophobicity difference between the propyl and hydrogen substituents is minimal.[1]

  • Basicity: Gamithromycin contains two basic amine centers (the desosamine sugar and the azalide ring).[1] At neutral or acidic pH, these amines are protonated, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).[1]

  • Lack of Chromophore: Like most macrolides, Gamithromycin lacks a conjugated

    
    -system, necessitating detection at low UV wavelengths (205–210 nm), where mobile phase transparency is critical.[1]
    

This protocol details a High-pH Reversed-Phase (RP-HPLC) strategy.[1] By operating at pH > 8.0, we suppress the ionization of the basic amines, ensuring sharp peak shapes and maximizing the hydrophobic selectivity required to resolve the N-Despropyl impurity.[1]

Method Development Strategy: The "Why"

Column Selection: The High-pH Imperative

Standard silica C18 columns dissolve at pH > 8.[1]0. For Gamithromycin, we must use Hybrid Particle Technology (HPT) or chemically modified silica designed for high pH stability.[1]

  • Recommended: Waters XBridge C18 or Agilent Poroshell HPH-C18.[1]

  • Mechanism: These columns utilize ethylene-bridged hybrid (BEH) particles or organo-silica layers that resist hydrolysis under alkaline conditions, allowing operation up to pH 12.[1]

Mobile Phase Chemistry
  • Buffer: Ammonium Bicarbonate (

    
    ) or Dipotassium Hydrogen Phosphate (
    
    
    
    ).[1]
    • Why: Phosphate offers superior buffering capacity and peak shape for UV detection.[1] Bicarbonate is volatile and LC-MS compatible.[1]

  • pH Control (Critical): The pH must be adjusted to 8.0 – 8.5 .

    • Causality: The pKa of the desosamine nitrogen is ~8.[1]5. Operating near this pH ensures a significant fraction of the molecule is neutral, reducing silanol interaction and increasing retention of the less hydrophobic N-Despropyl impurity relative to the solvent front.[1]

Detection
  • UV @ 210 nm: Universal for macrolides but susceptible to baseline drift from organic modifiers.[1]

  • CAD (Charged Aerosol Detection): Superior for impurities lacking chromophores but requires volatile mobile phases (Method B).[1]

Detailed Experimental Protocols

Method A: Robust QC Method (UV Detection)

Best for routine purity analysis and quantification in QC labs.[1]

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).

  • Column: Waters XBridge BEH C18,

    
     (or equivalent Gemini-NX).[1]
    
  • Reagents: HPLC-grade Acetonitrile (ACN), Dipotassium Hydrogen Phosphate (

    
    ), Phosphoric Acid.[1][3]
    
Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in water, adjust pH to 8.2 with diluted

Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temp

(Elevated temp improves mass transfer for large macrolides)
Injection Volume 10 - 20

Detection UV Absorbance @ 210 nm (Reference off)
Run Time 35 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
20.02080Linear Gradient
25.02080Wash
25.16040Return to Initial
35.06040Re-equilibration
Method B: LC-MS Compatible / High Sensitivity (Volatile Buffer)

Best for impurity identification and trace analysis.[1]

Chromatographic Conditions
  • Column: Agilent Poroshell HPH-C18,

    
     (UHPLC).[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH 9.0 (native pH, do not adjust).
    
  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Flow Rate: 0.4 mL/min.[1][2][6]

  • Temp:

    
    .
    

Sample Preparation Protocol

Objective: Prevent degradation during prep while ensuring complete solubility.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 25 mg of Gamithromycin Reference Standard.[1]

    • Dissolve in 25 mL of Diluent (50:50 Acetonitrile : 20mM Phosphate Buffer pH 8.2).

    • Note: Avoid pure acetonitrile as it may cause peak distortion upon injection due to solvent strength mismatch.[1]

  • Impurity Spiking (System Suitability Solution):

    • Spike the Stock Solution with this compound standard to a concentration of 0.5% (approx.[1]

      
      ).[1]
      
    • If standard is unavailable, degrade Gamithromycin by heating at

      
       in 0.1 N HCl for 1 hour, then neutralize.[1] (Note: This produces acid-degradants; N-despropyl is often a process impurity).[1]
      
  • Filtration:

    • Filter through a 0.22

      
       PVDF or PTFE syringe filter.[1] Do not use Nylon  (macrolides can adsorb to Nylon).[1]
      

System Suitability & Validation Criteria

To ensure the method is "self-validating" per Part 2 requirements, the following criteria must be met before running samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Gamithromycin and N-Despropyl impurity
Ensures accurate integration of the impurity tail.
Tailing Factor (

)

for Gamithromycin peak
Indicates effective suppression of silanol interactions.[1]
Precision (RSD)

(n=6 injections)
Verifies system stability.
S/N Ratio

for LOQ solution (

level)
Confirms sensitivity at reporting threshold.

Visual Workflow & Troubleshooting

The following diagram illustrates the logical decision-making process for method execution and troubleshooting.

Gamithromycin_HPLC_Workflow Start START: Sample Received Prep Sample Prep: Dissolve in 50:50 ACN:Buffer Filter (PVDF) Start->Prep Check_Col Check Column: High pH Stable? (XBridge/Gemini/Poroshell) Prep->Check_Col Run_Method Run Method A: pH 8.2 Phosphate Temp 50°C Check_Col->Run_Method Decision_Res Resolution (Rs) > 1.5? Run_Method->Decision_Res Pass PASS: Proceed to Quantitation Decision_Res->Pass Yes Fail_Tail Issue: Peak Tailing Decision_Res->Fail_Tail No (Tailing) Fail_Res Issue: Poor Resolution Decision_Res->Fail_Res No (Overlap) Fix_Tail Action: Increase Buffer Conc. OR Increase pH (max 9.0) Fail_Tail->Fix_Tail Fix_Res Action: Lower %B at Start OR Decrease Flow Rate Fail_Res->Fix_Res Fix_Tail->Run_Method Fix_Res->Run_Method

Figure 1: Decision tree for Gamithromycin HPLC method execution and troubleshooting.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia.[1][7] Link[1]

  • Wang, Y., et al. (2025). "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin."[1][4] Journal of Pharmaceutical and Biomedical Analysis. Link (Describes Poroshell HPH-C18 conditions).

  • Patent CN107525875A. "Detection method for related substances of gamithromycin."[1] Link (Describes Phosphate/ACN high pH method).[1]

  • Sriram Chem. "this compound Reference Standard Data." Link (Impurity identification).

Sources

sample preparation for macrolide antibiotic residue testing in milk

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Strategies for Macrolide Antibiotic Residue Quantitation in Bovine Milk

Part 1: Executive Summary & Regulatory Context

The quantitation of macrolide antibiotics (e.g., erythromycin, tylosin, tilmicosin) in bovine milk presents a unique analytical challenge due to the complex multiphase nature of the matrix. Milk contains high levels of proteins (caseins, whey), lipids (triglycerides), and phospholipids, all of which can cause severe ion suppression in LC-MS/MS analysis if not effectively removed.

This guide details two field-proven sample preparation protocols designed to meet strict Maximum Residue Limits (MRLs) established by the European Union (Regulation 37/2010) and the US FDA. We prioritize methods that balance high recovery (>80%) with effective phospholipid removal to ensure column longevity and data integrity.

Regulatory Landscape: Target MRLs

The following limits define the required sensitivity of your analytical method. Your Limit of Quantitation (LOQ) should ideally be ≤ 0.5x the MRL.

AnalyteEU MRL (µg/kg - ppb)FDA Tolerance (µg/kg - ppb)Marker Residue
Erythromycin 400 (Tolerance is 0 in milk)*Erythromycin A
Tylosin 5050Tylosin A
Tilmicosin 500 (Not established for lactating dairy)Tilmicosin
Spiramycin 200N/ASpiramycin I

*Note: FDA tolerances vary by jurisdiction and specific drug approval status; "0" often implies use is not permitted in lactating dairy cattle or strict withdrawal times apply.

Part 2: Strategic Method Selection

Choose the protocol that aligns with your laboratory's throughput requirements and sensitivity needs.

FeatureProtocol A: Modified QuEChERS Protocol B: Solid Phase Extraction (SPE)
Primary Mechanism Liquid partitioning + Dispersive cleanupRetentive interaction on solid support
Throughput High (20-30 samples/hour)Moderate (10-12 samples/hour)
Solvent Usage Low (< 15 mL/sample)Moderate (Washing/Elution steps)
Cleanup Efficiency Good (removes bulk lipids/proteins)Excellent (high enrichment factor)
Best For Routine screening, high sample loadsTrace analysis, complex validation

Part 3: Protocol A – Modified QuEChERS (High Throughput)

Principle: This method utilizes an acidified acetonitrile extraction to precipitate proteins while keeping pH-sensitive macrolides stable. A "salting-out" step partitions water into the aqueous phase, forcing analytes into the organic layer. Crucially, we employ Z-Sep+ (zirconia-coated silica) in the dispersive cleanup, which is superior to C18 for removing phospholipids from milk without retaining the macrolides.

Reagents & Materials:
  • Acetonitrile (LC-MS grade) with 1% Acetic Acid.

  • Extraction Salts: 4g MgSO4, 1g NaCl.

  • Chelating Agent: 0.1M Na2EDTA (Critical for preventing metal-analyte binding).

  • d-SPE Sorbent: 150mg MgSO4 + 50mg Z-Sep+ (per mL of extract).

Step-by-Step Workflow:
  • Sample Aliquoting: Transfer 10.0 mL of homogenized raw milk into a 50 mL centrifuge tube.

  • Internal Standard: Add internal standard (e.g., Roxithromycin or deuterated Tylosin) and vortex for 30s. Allow to equilibrate for 10 mins.

  • Extraction: Add 10.0 mL of Acetonitrile (with 1% Acetic Acid). Vortex vigorously for 1 min.

    • Expert Insight: The acetic acid prevents the degradation of Erythromycin, which is unstable in neutral/alkaline conditions.

  • Chelation: Add 500 µL of 0.1M Na2EDTA. Vortex.

  • Phase Separation: Add extraction salts (4g MgSO4, 1g NaCl). Shake vigorously by hand for 1 min. Centrifuge at 4,000 x g for 5 mins at 4°C.

    • Why 4°C? Cold centrifugation helps solidify some lipids, aiding separation.

  • Dispersive Cleanup (d-SPE): Transfer 1.0 mL of the supernatant (organic layer) into a d-SPE tube containing 150mg MgSO4 and 50mg Z-Sep+.

  • Cleanup: Vortex for 1 min. Centrifuge at 10,000 x g for 3 mins.

  • Final Prep: Transfer supernatant to an LC vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape during injection.

Workflow Visualization (QuEChERS)

QuEChERS_Workflow Start Raw Milk Sample (10 mL) Spike Add Internal Standard (Equilibrate 10 min) Start->Spike Extract Add 10 mL ACN (1% HOAc) + 0.5 mL Na2EDTA Spike->Extract Salts Add Salts (MgSO4, NaCl) Shake 1 min Extract->Salts Phase Separation Centrifuge1 Centrifuge 4000xg, 5 min, 4°C Salts->Centrifuge1 Aliquot Transfer 1 mL Supernatant to d-SPE Tube Centrifuge1->Aliquot Organic Layer dSPE d-SPE Cleanup (MgSO4 + Z-Sep+) Aliquot->dSPE Lipid Removal Centrifuge2 Centrifuge 10,000xg, 3 min dSPE->Centrifuge2 Dilute Dilute 1:1 with Mobile Phase A Centrifuge2->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze

Caption: Figure 1: Modified QuEChERS workflow utilizing Z-Sep+ for enhanced phospholipid removal in milk matrices.

Part 4: Protocol B – Solid Phase Extraction (SPE) (High Sensitivity)

Principle: SPE provides a cleaner extract than QuEChERS by using a Polymeric Reversed-Phase (HLB) sorbent. This mechanism retains macrolides based on their hydrophobic structure while allowing polar matrix interferences to wash away. It yields high enrichment factors, making it ideal for detecting trace residues below 1 ppb.

Reagents & Materials:
  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg/3mL.

  • Conditioning Solvents: Methanol, Water.[1]

  • Wash Solvents: 5% Methanol in Water.

  • Elution Solvent: Methanol.

Step-by-Step Workflow:
  • Pre-treatment: Transfer 2.0 mL of milk to a tube. Add 8.0 mL of 0.1% Formic Acid in water (aqueous dilution).

    • Expert Insight: Dilution prevents column clogging and disrupts protein-drug binding without precipitating the protein into a solid mass that traps analyte.

  • Clarification: Centrifuge at 4,000 x g for 10 mins. Discard the top fat layer or pipette the aqueous mid-layer carefully.

  • SPE Conditioning:

    • Pass 3 mL Methanol (activate pores).

    • Pass 3 mL Water (equilibrate).

  • Loading: Load the clarified supernatant (~8-9 mL) onto the cartridge at a slow flow rate (1 mL/min).

  • Washing: Wash with 3 mL of 5% Methanol/Water .

    • Critical: This removes lactose and salts. Do not use >10% methanol, or you risk eluting macrolides prematurely.

  • Drying: Apply vacuum for 5 mins to dry the sorbent bed. Residual water can affect the elution volume and concentration.

  • Elution: Elute with 3 mL of 100% Methanol .

  • Concentration: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 500 µL of 20:80 Methanol:Water.

Workflow Visualization (SPE)

SPE_Workflow Start Milk Sample (2 mL) Dilute Add 8 mL 0.1% Formic Acid (Disrupt Protein Binding) Start->Dilute Centrifuge Centrifuge 4000xg Remove Fat Layer Dilute->Centrifuge Load Load Supernatant (Flow: 1 mL/min) Centrifuge->Load Condition Condition SPE (HLB) 3mL MeOH -> 3mL Water Condition->Load Prep Wash Wash: 3 mL 5% MeOH (Remove Sugars/Salts) Load->Wash Elute Elute: 3 mL 100% MeOH Wash->Elute Evap Evaporate to Dryness (N2) Elute->Evap Recon Reconstitute (20:80 MeOH:H2O) Evap->Recon

Caption: Figure 2: Polymeric SPE workflow designed for high-sensitivity enrichment of macrolide residues.

Part 5: Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (<60%) Protein BindingEnsure acidification (Step 3 in QuEChERS, Step 1 in SPE) is sufficient to disrupt drug-protein interactions.
Column Clogging Residual LipidsIn QuEChERS, ensure the centrifugation is performed at 4°C. In SPE, ensure the top fat layer is completely avoided during loading.
Ion Suppression PhospholipidsSwitch d-SPE sorbent from C18 to Z-Sep+ or EMR-Lipid . These have higher affinity for phosphate groups.
Peak Tailing pH MismatchMacrolides are basic. Ensure the final reconstitution solvent matches the mobile phase pH (acidic).

References

  • European Commission. (2010).[2][3][4] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[2][3][5][6] Official Journal of the European Union.

  • U.S. Food and Drug Administration (FDA). (2018). Milk Multi-residue Screening LC-MS-MS Method (LIB 4443). FDA Laboratory Information Bulletin.

  • Wang, J., & Leung, D. (2007). Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Agricultural and Food Chemistry.

  • Lehotay, S. J., et al. (2010). Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection. AOAC Official Method 2007.01.

  • Mastovska, K., et al. (2010). Removal of Phospholipids from Food Matrices in the Analysis of Pesticide Residues. Journal of Chromatography A.

Sources

Application Note: Precision Quantitation of N-Despropyl Gamithromycin via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quantifying N-Despropyl Gamithromycin (NDG), the primary metabolite of the macrolide antibiotic Gamithromycin, presents distinct challenges in residue analysis and pharmacokinetic (PK) profiling. Due to the basicity of the macrolide structure (


) and its lipophilicity, the analyte is highly susceptible to phospholipid-induced ion suppression in electrospray ionization (ESI). This guide details the strategic selection of Internal Standards (IS), specifically addressing the risks of using parent-drug analogs, and provides a validated workflow for assessing matrix effects (ME) using the Matuszewski method.

Part 1: Strategic Internal Standard Selection

The selection of an Internal Standard is not merely about finding a compound with a similar retention time; it is about mirroring the physicochemical behavior of the analyte during extraction and ionization.

The Hierarchy of Selection

For this compound (


, MW ~735.0), the selection hierarchy is strictly defined to minimize quantitative bias.
1. Gold Standard: Stable Isotope Labeled (SIL) Metabolite
  • Compound: this compound-d3 (or -13C).

  • Why: Corrects for specific extraction losses of the metabolite and compensates for "spot-specific" ion suppression where the metabolite elutes.

  • Status: Often requires custom synthesis. If available, this is the mandatory choice for regulated GLP studies.

2. Silver Standard: SIL Parent Drug (With Caveats)
  • Compound: Gamithromycin-d3.[1]

  • The Risk (Critical): You must verify the position of the isotopic label.

    • Scenario A (Fatal Error): If the deuterium label is located on the propyl chain of Gamithromycin, and the metabolic pathway involves removing this propyl chain to form NDG, the label is lost. The IS cannot track the metabolite.

    • Scenario B (Acceptable): The label is on the macrocyclic ring or the desosamine/cladinose sugars.

  • Chromatographic Shift: The parent drug (Gamithromycin) is more lipophilic than NDG. It will elute later on a C18 column. Therefore, it may not experience the exact same matrix suppression zone as the metabolite.

3. Bronze Standard: Structural Analog
  • Candidates: Tulathromycin, Tilmicosin.

  • Why: These share the macrolide core and basic pKa.

  • Deficiency: They will have distinct retention times and ionization efficiencies. They correct for gross extraction errors but fail to compensate for transient ion suppression.

Decision Matrix (Graphviz Visualization)

IS_Selection_Strategy Start Select IS for this compound Check_SIL_Met Is SIL-N-Despropyl Gamithromycin available? Start->Check_SIL_Met Use_SIL_Met OPTION A: Use SIL-NDG (Highest Accuracy) Check_SIL_Met->Use_SIL_Met Yes Check_SIL_Parent Is SIL-Gamithromycin available? Check_SIL_Met->Check_SIL_Parent No Check_Label_Pos Is Label on the Propyl Chain? Check_SIL_Parent->Check_Label_Pos Yes Use_Analog OPTION C: Use Tulathromycin/Analog (High Risk of Matrix Mismatch) Check_SIL_Parent->Use_Analog No Reject_Parent REJECT: Label is metabolically unstable Check_Label_Pos->Reject_Parent Yes Assess_RT Assess Retention Time Delta (Parent vs Metabolite) Check_Label_Pos->Assess_RT No Reject_Parent->Use_Analog Use_Parent OPTION B: Use Ring-Labeled Gamithromycin (Validate Matrix Effect Separation) Assess_RT->Use_Parent

Caption: Logic flow for selecting the appropriate Internal Standard, prioritizing metabolic stability of the isotopic label.

Part 2: Experimental Protocols

Protocol 1: MRM Transition & Cross-Talk Verification

Before validation, you must define the Mass Transitions (MRM) and ensure the IS does not contribute signal to the analyte channel (and vice versa).

Instrument Setup:

  • Ionization: ESI Positive (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) OR 10 mM Ammonium Bicarbonate (pH 9.0). Note: High pH extends column life and improves peak shape for macrolides.

  • Mobile Phase B: Acetonitrile.[2]

  • Column: C18 (e.g., Hypersil GOLD) or PFP (Pentafluorophenyl) for enhanced selectivity.

Theoretical Transitions:

  • Gamithromycin:

    
     (Loss of Cladinose sugar).
    
  • This compound:

    
     (Loss of Cladinose sugar).
    
    • Mechanism:[3] The propyl loss occurs on the aglycone/amine; the sugar loss is consistent between parent and metabolite.

Cross-Talk Experiment:

  • Inject Neat IS Only (High Conc): Monitor the Analyte transition (

    
    ).
    
    • Requirement: Signal must be

      
       of the LLOQ of the analyte.
      
    • Failure Mode: If using Gamithromycin-d3, in-source fragmentation may strip the propyl group, creating an artifact that looks like this compound.

  • Inject Neat Analyte Only (ULOQ): Monitor the IS transition.

    • Requirement: Signal must be

      
       of the IS response.
      
Protocol 2: Matrix Effect Quantification (Matuszewski Method)

Macrolides accumulate in tissues (lung, liver) high in phospholipids. You must distinguish between Recovery (RE) and Matrix Effect (ME) .

The Three-Set Design: Prepare three sets of samples at Low QC (LQC) and High QC (HQC) concentrations.

  • Set A (Neat Standards): Analyte/IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte/IS into the extract.

  • Set C (Pre-Extraction Spike): Spike Analyte/IS into matrix, then extract.[4]

Calculations:

ParameterFormulaInterpretation
Matrix Effect (ME%)

< 100% : Ion Suppression (Common in Liver/Plasma)> 100% : Ion EnhancementIdeal: 85% - 115%
Recovery (RE%)

Efficiency of the extraction step (SPE/LLE).Ideal: > 70% and consistent.
Process Efficiency (PE%)

Overall method yield.

Acceptance Criteria: The IS-normalized Matrix Factor must be consistent.



The CV of the IS-Normalized MF calculated from 6 different lots of matrix (Bioanalytical Method Validation guidelines) must be 

.
Protocol 3: Sample Preparation (Phospholipid Removal)

To minimize the Matrix Effect identified in Protocol 2, a simple protein precipitation is usually insufficient for macrolides in tissue.

Recommended Workflow (HybridSPE or WCX):

  • Sample: 100 µL Plasma or Homogenized Tissue (1:4 water).

  • Pre-treatment: Add 100 µL 2% Formic Acid (disrupts protein binding).

  • Loading (WCX SPE - Weak Cation Exchange):

    • Use WCX because Gamithromycin is a weak base.

    • Condition: Methanol -> Water.

    • Load Sample.[1][5]

    • Wash 1: 2% Formic Acid (removes proteins/acidic interferences).

    • Wash 2: Methanol (removes neutral lipids).

    • Elution: 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Dry under

    
     at 40°C. Reconstitute in Mobile Phase.
    

Part 3: Troubleshooting & Optimization

The "Phospholipid Tail" Phenomenon

If you observe drifting sensitivity over a run, phospholipids are likely accumulating on your column.

  • Diagnosis: Monitor transition

    
     (Phosphatidylcholine headgroup) during the run.
    
  • Fix: Implement a "Sawtooth" gradient wash. After the analyte elutes, ramp to 98% B for 2 minutes to strip lipids before re-equilibration.

pH Dependency

Gamithromycin has two basic amine centers.

  • Low pH (Formic Acid): Maximizes protonation (

    
     or 
    
    
    
    ), increasing sensitivity.
  • High pH (Ammonium Bicarbonate): Suppresses ionization of silanols on the column, significantly reducing peak tailing.

  • Recommendation: Use High pH (pH 9-10) for chromatography. Modern mass specs have sufficient sensitivity to handle the slightly lower ionization efficiency in exchange for superior peak symmetry.

References

  • European Medicines Agency (EMA). (2011). VICH GL49: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. [Link][6][7][8]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Watanabe, H., et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography B, 1002, 213-219. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application Note: High-Sensitivity Detection of N-Despropyl Gamithromycin in Animal Muscle via LC-MS/MS

[1]

Executive Summary

Gamithromycin is a semi-synthetic macrolide antibiotic (7a-azalide) widely used to treat bovine respiratory disease (BRD).[1] While regulatory agencies (EMA, FDA) typically monitor the parent compound as the marker residue, the study of its major metabolite, N-Despropyl Gamithromycin , is critical for comprehensive metabolic profiling, residue depletion studies, and resistance monitoring.

This application note details a robust protocol for the extraction and quantification of this compound in animal muscle tissue. By utilizing a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) coupled with LC-MS/MS, this method achieves limits of detection (LOD) in the low parts-per-billion (ppb) range, ensuring compliance with rigorous research and safety standards.[1]

Key Performance Indicators (KPIs)
  • Target Matrix: Bovine/Porcine Muscle

  • Achievable LOD: 0.5 – 1.0 µg/kg (ppb)

  • Achievable LOQ: 2.5 µg/kg (ppb)[1]

  • Linearity:

    
     (Range: 1 – 500 µg/kg)[1]
    

Scientific Background & Mechanism[1][2][3]

The Analyte: this compound

Gamithromycin (

12

1
Extraction Logic (The "Why")

Macrolides are basic, lipophilic compounds.

  • Challenge: Muscle tissue is complex, containing proteins and phospholipids that cause ion suppression in Mass Spectrometry.

  • Solution: We utilize Mixed-Mode Strong Cation Exchange (MCX) .[1]

    • Mechanism:[1][3][4] The sorbent retains the analyte via two mechanisms: hydrophobic interaction (C18 backbone) and ionic interaction (sulfonic acid groups binding to the basic amine of the macrolide).

    • Benefit: This allows for a rigorous wash step with 100% organic solvent to remove neutral interferences before eluting the basic analyte with ammonia, resulting in a cleaner extract and lower LODs.

Materials & Reagents

CategoryItemSpecification
Standards This compound>95% Purity (Reference Standard)
Gamithromycin-d7 (IS)Internal Standard (Deuterated)
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
Formic AcidLC-MS Grade
Ammonium Hydroxide (

)
25-30% Solution
Consumables SPE CartridgesOasis MCX (60 mg, 3 cc) or equivalent
Filters0.2 µm PTFE Syringe Filters

Experimental Protocol

Sample Preparation Workflow

Step 1: Homogenization

  • Weigh

    
     g of minced muscle tissue into a 50 mL polypropylene centrifuge tube.
    
  • Spike with Internal Standard (Gamithromycin-d7) to a final concentration of 10 µg/kg.[1] Allow to equilibrate for 15 minutes.

Step 2: Extraction

  • Add 10 mL of Extraction Solvent (ACN:Water 80:20 v/v).

  • Rationale: High organic content precipitates proteins immediately while extracting the lipophilic macrolide.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Transfer supernatant to a clean tube. Dilute with 10 mL of water (to reduce organic strength for SPE loading).

Step 3: Solid Phase Extraction (MCX Cleanup)

  • Conditioning: 3 mL MeOH followed by 3 mL Water.[1]

  • Loading: Load the diluted supernatant (~20 mL) at a flow rate of < 1 mL/min.

  • Wash 1: 3 mL 2% Formic Acid in Water (Removes acidic/neutral polar interferences).

  • Wash 2: 3 mL 100% Methanol (Crucial Step: Removes hydrophobic neutrals/lipids. The analyte remains bound by ionic charge).

  • Elution: Elute with 3 mL of Elution Solvent (5%

    
     in Methanol).
    
    • Mechanism:[1][3][4] The high pH neutralizes the analyte's amine group, breaking the ionic bond and releasing it into the methanol.

Step 4: Reconstitution

  • Evaporate the eluate to dryness under nitrogen stream at 40°C.

  • Reconstitute in 200 µL of Mobile Phase A/B (90:10).

  • Filter through 0.2 µm PTFE filter into LC vial.

Workflow Visualization

Gcluster_SPESPE Clean-up (MCX)StartMuscle Tissue Sample (2g)SpikeSpike IS (Gamithromycin-d7)Equilibrate 15 minStart->SpikeExtractAdd 10mL ACN:H2O (80:20)Vortex & CentrifugeSpike->ExtractDiluteDilute Supernatant with H2O(Reduces organic % for SPE retention)Extract->DiluteLoadLoad Sample onto MCX CartridgeDilute->LoadWash1Wash 1: 2% Formic Acid(Remove Acids/Neutrals)Load->Wash1Wash2Wash 2: 100% MeOH(Remove Lipids/Hydrophobics)Wash1->Wash2EluteElute: 5% NH4OH in MeOH(Release Basic Analyte)Wash2->EluteEvapEvaporate & Reconstitute(Mobile Phase 90:10)Elute->EvapInjectLC-MS/MS AnalysisEvap->Inject

Figure 1: Optimized Extraction Workflow for Basic Macrolide Metabolites in Muscle Tissue.

LC-MS/MS Parameters

Liquid Chromatography[1][3][6][7]
  • Column: C18 Column (e.g., Waters BEH C18,

    
     mm, 1.7 µm).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (

    
     donor).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate 10% B

Mass Spectrometry (MRM Settings)
  • Ionization: ESI Positive (

    
    ).[5]
    
  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.[1]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
This compound 735.5 158.1 4030Quantifier
735.5577.44025Qualifier
Gamithromycin (Parent) 777.5158.14030Reference
Gamithromycin-d7 (IS) 784.5158.14030Internal Std

Note: The product ion m/z 158.1 corresponds to the desosamine sugar moiety, a common fragment for this class of azalides.

Validation & Detection Limits

To ensure scientific integrity, the method must be validated according to FDA/EMA guidelines (e.g., VICH GL49).

Definitions
  • LOD (Limit of Detection): The lowest concentration where the signal-to-noise (S/N) ratio is

    
    .[1]
    
  • LOQ (Limit of Quantification): The lowest concentration where S/N

    
     and precision (RSD) is 
    
    
    .
Expected Results

Based on the MCX extraction efficiency (>85% recovery expected) and the high sensitivity of modern Triple Quadrupole MS:

ParameterValueNotes
LOD 0.5 µg/kg Critical for trace residue analysis.[1]
LOQ 1.0 - 2.5 µg/kg Validated quantification start point.[1]
Recovery 85% - 110% High recovery due to MCX specificity.[1]
Matrix Effect < 15% Suppression minimized by Wash 2 (MeOH).
Troubleshooting Decision Tree

TroubleshootingIssueLow Sensitivity / High LODCheck1Check Recovery(Pre vs Post Spike)Issue->Check1Check2Check Matrix Effect(Post-Extract Spike vs Solvent Std)Issue->Check2Action1Loss during SPE?Ensure pH < 3 during loadEnsure pH > 10 during eluteCheck1->Action1Low RecoveryAction2Ion Suppression?Increase Wash 2 volumeUse Dilute-and-Shoot if sensitivity allowsCheck2->Action2High Suppression

Figure 2: Diagnostic logic for optimizing detection limits.

References

  • European Medicines Agency (EMA). (2008). European Public MRL Assessment Report (EPMAR) - Gamithromycin.[1] Committee for Medicinal Products for Veterinary Use (CVMP). [1]

  • Huang, R. et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid.[5] Journal of Chromatography B.

  • U.S. Food and Drug Administration (FDA). (2018). General Principles for Evaluating the Safety of Compounds Used in Food-Producing Animals (GFI #3). Center for Veterinary Medicine.

  • Sriramchem. (2023). This compound Reference Standard Data Sheet.[1] (Structural confirmation and MW data).

Troubleshooting & Optimization

Technical Support Center: Advanced Peak Shape Optimization for N-Despropyl Gamithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: UHPLC-MACRO-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Secondary Amine" Challenge

You are likely encountering a specific phenomenon where the parent drug (Gamithromycin) elutes with acceptable symmetry, but its N-Despropyl metabolite/impurity displays severe tailing (


) or broadness.

The Root Cause: Gamithromycin is a 15-membered azalide with a tertiary amine at the 7a-position. The N-Despropyl variant loses the propyl group, exposing a secondary amine . Secondary amines are sterically less hindered than tertiary amines, allowing them to interact more aggressively with residual silanols on the silica support of your UHPLC column. This creates a "kinetic lag," resulting in the characteristic tailing.

This guide provides a self-validating troubleshooting workflow to resolve this specific interaction.

Module 1: Stationary Phase Selection (The Foundation)

Q: I am using a standard C18 column. Why is my peak shape still poor despite using a "base-deactivated" column?

A: "Base-deactivated" is often a marketing term. For azalides like N-Despropyl Gamithromycin, standard end-capping is insufficient because the protonated secondary amine (


) acts as a potent silanol probe.

The Solution: Switch to a Charged Surface Hybrid (CSH) or a High-pH Stable Hybrid (HPH) particle.

  • Mechanism: CSH particles possess a low-level positive surface charge that electrostatically repels the protonated amine of the Gamithromycin derivative, effectively preventing it from "touching" the silica surface.

  • Alternative: Hybrid silica (bridged ethyl hybrid - BEH) allows for high pH stability (up to pH 12), enabling you to deprotonate the amine entirely.

Protocol A: Column Selection Matrix
Column TechnologyMechanismSuitability for this compound
Traditional C18 (Silica) Hydrophobic InteractionPoor. Silanol activity causes tailing.
Hybrid C18 (e.g., BEH) Hydrophobic + High pH StabilityExcellent (High pH). Run at pH 10.0 to suppress ionization.
Charged Surface (e.g., CSH) Repulsion of CationsExcellent (Low pH). Best if you must use Formic Acid/MS detection.
Polar Embedded ShieldingModerate. Can reduce silanol activity but may alter selectivity.

Module 2: Mobile Phase Chemistry (The Control)

Q: Should I run at Low pH (Formic Acid) or High pH (Ammonium Hydroxide)?

A: This depends on your detector (UV vs. MS) and your column choice.

Scenario 1: LC-MS/MS (Sensitivity Priority)

  • Recommendation: High pH (pH 9.5 - 10.0).

  • Why: At pH 10, this compound (pKa ~9) is largely neutral (unprotonated). Neutral amines do not interact with silanols.

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • Warning: You must use a Hybrid (BEH/HPH) column. Standard silica will dissolve at this pH.

Scenario 2: UV (Robustness Priority)

  • Recommendation: Chaotropic Salt Additive (Low pH).

  • Why: If you cannot use high pH, you must mask the interaction. Perchlorate anions (

    
    ) form tight ion pairs with the protonated amine, improving shape.
    
  • Buffer: 0.1% Perchloric Acid or Sodium Perchlorate (pH ~2-3).

  • Warning: Perchlorates are not MS-compatible (suppression/precipitation).

Protocol B: The "pH Switch" Experiment

Perform this test to confirm if silanol activity is the root cause.

  • Run 1 (Baseline): 0.1% Formic Acid in Water/Acetonitrile.[1]

  • Run 2 (High pH): 10 mM Ammonium Bicarbonate (pH 10.0) in Water/Acetonitrile.[1][2][3][4][5]

  • Result Analysis:

    • If Run 2 eliminates tailing

      
       The issue is Silanol Interaction . Adopt High pH method.
      
    • If Run 2 shows no improvement

      
       The issue is System/Column Overload  (Proceed to Module 3).
      

Module 3: Injection Solvent & System Physics

Q: My peak is splitting or fronting. Is the column broken?

A: Likely not. This is often a "Strong Solvent Effect." Gamithromycin is hydrophobic and often dissolved in pure Methanol or Acetonitrile. When a large plug of strong solvent enters the UHPLC stream (which might be 90% water initially), the analyte travels faster than the mobile phase, causing band broadening or splitting.

Protocol C: Diluent Matching

The Golden Rule: The sample diluent should be as weak (aqueous) as possible while maintaining solubility.

ParameterCurrent (Likely Issue)Optimized (Target)
Diluent 100% Methanol/ACN50:50 Methanol:Buffer (or weaker)
Injection Vol. 5 - 10 µL0.5 - 2.0 µL (UHPLC requires small volumes)
Needle Wash Weak Wash onlyStrong Wash (ACN/IPA/Water) to prevent carryover

Troubleshooting Logic Tree

PeakShapeLogic Start Observe Peak Issue Tailing Tailing (As > 1.5) Start->Tailing Fronting Fronting (As < 0.9) Start->Fronting Splitting Peak Splitting Start->Splitting Silanol Cause: Silanol Interaction (Secondary Amine) Tailing->Silanol Overload Cause: Mass Overload Fronting->Overload Solvent Cause: Strong Solvent Effect Splitting->Solvent Fix_pH Action: Increase pH to 10 (Use Hybrid Column) Silanol->Fix_pH Fix_CSH Action: Use CSH Column (If Low pH required) Silanol->Fix_CSH Fix_Load Action: Dilute Sample 10x Overload->Fix_Load Fix_Diluent Action: Match Diluent to Initial Mobile Phase Solvent->Fix_Diluent

Figure 1: Diagnostic logic tree for isolating the root cause of peak distortion.

Module 4: System Hygiene (Metal Chelation)

Q: I see broad peaks and low recovery. Could it be metal interaction?

A: Yes. Macrolides have multiple oxygen donors (hydroxyls/ketones) that can chelate trace iron or stainless steel ions in the frit or column body. This causes "smearing" of the peak.

The Fix:

  • Passivation: Flush the LC system with 30% Phosphoric Acid (remove column first!) to strip iron sites.

  • Additives: Add 5-10 µM Medronic Acid (InfinityLab Deactivator) or EDTA to the mobile phase (UV only).

  • Hardware: Use PEEK-lined tubing or "Bio-inert" LC systems if available.

References

  • Dharmaratne, N. U., et al. (2025). "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2020).[6] "Practical Applications of Charged Surface Hybrid (CSH) Technology." Application Note.

  • McCalley, D. V. (2010). "Study of the selectivity, mass loading capacity and buffer capacity of a new generation of charged surface hybrid silica particles for hydrophilic interaction chromatography." Journal of Chromatography A.

  • Agilent Technologies. (2023). "Improving Peak Shape of Basic Compounds using High pH Stable Columns." Technical Overview.

  • European Medicines Agency. (2008). "Gamithromycin: Summary Report (EMEA/CVMP/428330/2008)."

Sources

resolving co-elution of Gamithromycin and N-Despropyl impurities

Author: BenchChem Technical Support Team. Date: February 2026

<_ Technical Support Center: Resolving Co-elution of Gamithromycin and its N-Despropyl Impurity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the chromatographic co-elution of Gamithromycin and its N-Despropyl impurity. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome this common analytical challenge.

The Challenge: Structural Similarity and Co-elution

Gamithromycin is a 15-membered semi-synthetic azalide, a subclass of macrolide antibiotics, used in veterinary medicine.[1][2] The N-Despropyl impurity is structurally very similar, differing only by the absence of a propyl group on the azalide ring nitrogen. This subtle difference in their chemical structures results in nearly identical physicochemical properties, making their separation by reversed-phase high-performance liquid chromatography (RP-HPLC) a significant challenge.[3] Accurate quantification of Gamithromycin and its impurities is crucial for ensuring drug quality, safety, and efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate Gamithromycin and its N-Despropyl impurity?

A1: The difficulty lies in their high degree of structural similarity. In RP-HPLC, separation is primarily driven by differences in hydrophobicity. With only a missing propyl group differentiating the N-Despropyl impurity from the active pharmaceutical ingredient (API), their interaction with the non-polar stationary phase is very similar, leading to close or overlapping elution times.

Q2: What is the most critical parameter to adjust first when facing co-elution of these two compounds?

A2: The pH of the mobile phase is the most powerful tool for manipulating the selectivity between Gamithromycin and its N-Despropyl impurity.[4][5] Both are basic compounds due to the presence of amine functional groups.[6] By adjusting the pH, you can alter their degree of ionization, which in turn affects their polarity and interaction with the stationary phase. Even a slight difference in their pKa values can be exploited to achieve separation.

Q3: How does mobile phase pH specifically impact the separation of basic compounds like Gamithromycin?

A3: In RP-HPLC, ionized compounds are more polar and therefore elute earlier. By carefully selecting a mobile phase pH, you can subtly change the charge state of one compound more than the other, thereby altering their relative retention times and improving resolution.[7] For basic compounds, operating at a pH below their pKa will result in protonation (ionization), leading to decreased retention. Conversely, a higher pH will keep them in their neutral, more hydrophobic form, increasing retention.[8] The key is to find a pH where the difference in their ionization states is maximized.

Q4: What type of HPLC column is a good starting point for this separation?

A4: A high-purity, end-capped C18 column is the most common and generally effective starting point for the analysis of macrolide antibiotics.[9][10] However, if a standard C18 column does not provide adequate resolution, consider columns with alternative selectivities, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interaction mechanisms that may enhance the separation of these closely related compounds.[11]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When confronted with co-eluting peaks of Gamithromycin and its N-Despropyl impurity, a systematic and logical approach to method development and optimization is essential.

Step 1: Initial Assessment and Confirmation of Co-elution

Before embarking on extensive method development, it is crucial to confirm that you are indeed dealing with a co-elution issue.

  • Peak Purity Analysis: If you are using a photodiode array (PDA) or diode array detector (DAD), perform a peak purity analysis across the apex and the leading and trailing edges of the peak . A non-uniform spectral analysis indicates the presence of more than one component.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive way to confirm co-elution is by using LC-MS.[12] By monitoring the specific mass-to-charge ratios (m/z) of Gamithromycin ([M+H]+ ≈ 777.5 g/mol ) and N-Despropyl Gamithromycin ([M+H]+ ≈ 730.9 g/mol ), you can determine if both compounds are eluting at the same retention time.[3][13]

Step 2: Method Optimization Workflow

The following workflow provides a structured approach to systematically optimize your chromatographic conditions to achieve baseline resolution.

Troubleshooting_Workflow start Start: Co-elution Observed ph_optimization 1. Mobile Phase pH Optimization (e.g., pH 3.0, 7.0, 10.0) start->ph_optimization check_resolution1 Resolution Adequate? ph_optimization->check_resolution1 gradient_optimization 2. Gradient Profile Optimization (Adjust slope and time) check_resolution1->gradient_optimization No end_success Resolution Achieved: Finalize Method check_resolution1->end_success Yes check_resolution2 Resolution Adequate? gradient_optimization->check_resolution2 column_screening 3. Stationary Phase Screening (e.g., Phenyl-hexyl, Polar-Embedded) check_resolution2->column_screening No check_resolution2->end_success Yes check_resolution3 Resolution Adequate? column_screening->check_resolution3 temp_optimization 4. Temperature Optimization (e.g., 25°C, 40°C, 60°C) check_resolution3->temp_optimization No check_resolution3->end_success Yes check_resolution4 Resolution Adequate? temp_optimization->check_resolution4 check_resolution4->end_success Yes end_consult Consult Further Resources check_resolution4->end_consult No

Caption: A systematic workflow for resolving the co-elution of Gamithromycin and its N-Despropyl impurity.

Experimental Protocols
  • Prepare Buffers: Prepare a series of mobile phase buffers at different pH values. For example, 20 mM ammonium formate at pH 3.0, 20 mM ammonium acetate at pH 5.0, 20 mM ammonium bicarbonate at pH 7.0, and 20 mM ammonium bicarbonate adjusted to pH 10.0 with ammonium hydroxide.

  • Initial Gradient: Use a generic gradient such as 5% to 95% acetonitrile (or methanol) over 20 minutes on a C18 column.

  • Equilibrate: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Inject and Analyze: Inject a mixture of Gamithromycin and this compound standards and run the gradient for each pH condition.

  • Evaluate: Compare the chromatograms and identify the pH that provides the best selectivity (separation) between the two peaks, even if it is not baseline resolution.

pHBuffer SystemExpected Outcome on Basic Compounds
3.0Ammonium FormateBoth compounds are likely fully protonated and may elute early with potentially poor retention.
7.0Ammonium BicarbonatePartial ionization may lead to changes in selectivity as the pH is near the pKa of the amine groups.
10.0Ammonium BicarbonateBoth compounds are likely in their neutral, more hydrophobic form, leading to increased retention.

Note: Always use columns that are stable at the chosen pH range. Silica-based C18 columns are typically stable between pH 2 and 8. For higher pH values, a hybrid or polymer-based column is recommended.

Once an optimal pH has been identified, fine-tune the gradient to improve resolution.

  • Shallow Gradient: If the peaks are very close, a shallower gradient will increase the separation time and can improve resolution. For example, instead of a 5-95% gradient over 20 minutes, try a 30-60% gradient over 30 minutes.

  • Isocratic Hold: If the peaks are eluting within a narrow window of the gradient, an isocratic hold at that specific mobile phase composition can sometimes improve the separation.

If optimizing the mobile phase and gradient is insufficient, changing the stationary phase or adjusting the column temperature can be effective.

  • Alternative Stationary Phases: Screen columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase. These offer different retention mechanisms (e.g., pi-pi interactions with a phenyl column) that can differentiate between the two closely related structures.

  • Temperature Effects: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, and 60°C). Temperature can affect selectivity, and sometimes an increase or decrease in temperature can significantly improve resolution. A recent study on Gamithromycin degradation products utilized a column temperature of 60°C to achieve separation.[14]

Summary of Key Chromatographic Parameters and Their Effects

ParameterPrinciple of ActionEffect on Resolution
Mobile Phase pH Alters the ionization state of the analytes, thereby changing their polarity and interaction with the stationary phase.[4]High impact on selectivity. Finding the optimal pH is often the key to separating closely related basic compounds.
Organic Modifier Affects the overall elution strength of the mobile phase. Acetonitrile and methanol can offer different selectivities.Moderate impact on selectivity. Can be used to fine-tune the separation after optimizing the pH.
Gradient Slope Controls the rate of change of the mobile phase composition.A shallower gradient increases the effective separation time and can improve the resolution of closely eluting peaks.[15]
Stationary Phase Provides the surface for chromatographic interaction. Different bonded phases offer different retention mechanisms.[11]High impact on selectivity. A change in stationary phase can provide a completely different elution pattern.
Temperature Affects the viscosity of the mobile phase, diffusion rates, and the thermodynamics of partitioning between the mobile and stationary phases.Can have a significant impact on selectivity and peak shape.

By methodically working through these troubleshooting steps and understanding the scientific principles behind each parameter, you will be well-equipped to resolve the co-elution of Gamithromycin and its N-Despropyl impurity, ensuring the accuracy and reliability of your analytical results.

References

  • CN107525875A - A kind of detection method of Gamithromycin about material - Google Patents. Google Patents.
  • Analytical Method for Gamithromycin (Animal Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

  • Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. PubMed. Available at: [Link]

  • Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry. Ingenta Connect. Available at: [Link]

  • Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. PMC. Available at: [Link]

  • Gamithromycin - AERU - University of Hertfordshire. AERU. Available at: [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave. Available at: [Link]

  • Gamithromycin in swine: Pharmacokinetics and clinical evaluation against swine respiratory disease. ResearchGate. Available at: [Link]

  • (gamithromycin) - Boehringer Ingelheim. Boehringer Ingelheim. Available at: [Link]

  • Disposition of gamithromycin in plasma, pulmonary epithelial lining fluid, bronchoalveolar cells, and lung tissue. AVMA Journals. Available at: [Link]

  • Gamithromycin | C40H76N2O12 | CID 59364992. PubChem - NIH. Available at: [Link]

  • (PDF) The Key to Accurate Analysis- Chromatographic Resolution. ResearchGate. Available at: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available at: [Link]

  • Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PubMed Central. Available at: [Link]

  • Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. ResearchGate. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. PMC. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. ResearchGate. Available at: [Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. Available at: [Link]

  • Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]

  • Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. ResearchGate. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. MDPI. Available at: [Link]

  • ZACTRAN® (gamithromycin). Boehringer Ingelheim Animal Health. Available at: [Link]

  • Basic HPLC method development. Reddit. Available at: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in Macrolide Residue LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for macrolide residue analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their analytical workflows. High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification. This resource provides in-depth, experience-based solutions to common issues encountered during the analysis of macrolide residues in complex matrices such as food, environmental, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in my LC-MS system?

A1: High background noise in LC-MS analysis of macrolides can originate from several sources. It's crucial to systematically investigate each possibility to pinpoint the root cause. The most common culprits include:

  • Contaminated Solvents and Reagents: Impurities in your mobile phase solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) are a primary source of chemical noise.[1][2] Always use LC-MS grade solvents and freshly prepared mobile phases.[3]

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., lipids, proteins, salts) can interfere with the ionization of your target macrolides, leading to signal suppression or enhancement, which manifests as a noisy or elevated baseline.[4][5]

  • System Contamination: Residues from previous analyses, plasticizers from tubing and containers, and detergents used for cleaning glassware can leach into the system and contribute to background ions.[1][6]

  • Instrumental Issues: A dirty ion source, contaminated mass spectrometer optics, or electronic interference can all generate significant background noise.[2][6][7] Leaks in the LC system can also introduce air and cause pressure fluctuations, resulting in a noisy baseline.[6]

  • Improperly Optimized MS Parameters: Incorrect settings for parameters like desolvation temperature, gas flows, and capillary voltage can lead to inefficient ionization and increased noise.[8]

Q2: I'm observing a consistently high baseline across my entire chromatogram. What should I investigate first?

A2: A consistently high baseline, often referred to as "chemical noise," typically points to a continuous source of contamination. Here’s a logical troubleshooting sequence:

  • Isolate the Source: Start by disconnecting the LC from the MS and infusing a clean, high-purity solvent directly into the mass spectrometer. If the noise level drops significantly, the contamination is coming from the LC system (solvents, tubing, column). If the noise persists, the issue lies within the mass spectrometer itself (ion source, optics).

  • Check Your Mobile Phase: Prepare fresh mobile phases using the highest purity solvents and additives available.[9] Dedicate specific solvent bottles for LC-MS use to avoid cross-contamination.[1]

  • System Cleaning: If the LC system is implicated, systematically clean or replace components. Flush the system thoroughly with a strong solvent wash. If the background remains high, it may be necessary to clean the ion source components, such as the desolvation line (DL), lenses, and sampling cone.[10] A "steam cleaning" procedure overnight can be highly effective in reducing background levels.[11]

Q3: My macrolide peaks are sharp, but the signal-to-noise ratio is poor. How can I improve this?

A3: A low signal-to-noise (S/N) ratio, even with good peak shape, indicates that either your analyte signal is being suppressed or the baseline noise is excessive relative to the signal intensity.

  • Optimize Sample Preparation: The most effective way to combat matrix effects and improve S/N is through rigorous sample cleanup. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are designed to remove interfering matrix components.[12][13]

  • Enhance Chromatographic Separation: Improve the separation between your macrolides and co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different selectivity.[12]

  • Fine-Tune MS Parameters: Systematically optimize ion source parameters (e.g., gas flows, temperatures, capillary voltage) and analyte-specific parameters (e.g., collision energies) to maximize the signal for your target macrolides.

  • Consider Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[9][14] For macrolides, which are basic compounds, using an alkaline mobile phase can sometimes improve peak shape and response, avoiding the need for ion-pairing reagents that can suppress the MS signal.[15]

In-Depth Troubleshooting Guides

Guide 1: Mitigating Matrix Effects with Advanced Sample Preparation

Matrix effects are a major contributor to background noise and signal variability in macrolide residue analysis.[4][5] The goal of sample preparation is to selectively isolate the analytes of interest from the complex sample matrix.[13]

Workflow for Sample Preparation Troubleshooting

cluster_0 Sample Preparation Troubleshooting Flow Start High Background/Poor S/N Ratio Assess_Matrix Assess Matrix Complexity (e.g., high fat, high protein) Start->Assess_Matrix Choose_Method Select Appropriate Cleanup Technique Assess_Matrix->Choose_Method SPE Solid-Phase Extraction (SPE) Choose_Method->SPE Complex matrices QuEChERS QuEChERS Choose_Method->QuEChERS General screening Optimize_SPE Optimize SPE Protocol (Sorbent, Wash, Elution) SPE->Optimize_SPE Optimize_QuEChERS Optimize QuEChERS Protocol (Salts, d-SPE Sorbent) QuEChERS->Optimize_QuEChERS Evaluate Evaluate Cleanup Efficiency (Post-column infusion, Matrix-matched standards) Optimize_SPE->Evaluate Optimize_QuEChERS->Evaluate Evaluate->Choose_Method Unsuccessful End Acceptable S/N Ratio Evaluate->End Successful

Caption: Troubleshooting workflow for selecting and optimizing sample preparation methods.

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a powerful technique for cleaning up extracts from complex matrices like animal tissues and honey.[13][16] It involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analytes or the interferences.

Step-by-Step SPE Protocol (Example for Macrolides in Honey): [16]

  • Sample Pre-treatment: Dilute 1 g of honey with 5 mL of extraction buffer. Centrifuge to sediment large particles.[17]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., polymer-based) with 3 mL of methanol, followed by 3 mL of water, and finally 5 mL of extraction buffer.[16]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).[16]

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove polar interferences.[16]

  • Drying: Apply a vacuum to the cartridge for 5 minutes to thoroughly dry the sorbent.[16]

  • Elution: Elute the macrolides from the cartridge with 5 mL of methanol into a clean collection tube.[16]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

Causality: The conditioning step solvates the sorbent functional groups, preparing them for interaction with the sample. The washing steps are critical for removing matrix components that have weaker interactions with the sorbent than the macrolides. The final elution step uses a solvent strong enough to disrupt the analyte-sorbent interaction and recover the macrolides.

Protocol 2: QuEChERS for Rapid Screening in Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for multi-residue analysis in food samples.[18][19][20] It combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.

Step-by-Step QuEChERS Protocol (Example for Macrolides in Pork): [21]

  • Homogenization & Extraction: Homogenize 5 g of pork sample with 10 mL of water and 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Centrifugation: Shake vigorously and centrifuge. The top layer will be the acetonitrile extract containing the macrolides.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water). A novel sorbent, Enhanced Matrix Removal—Lipid, is particularly effective for high-fat matrices.[21]

  • Final Centrifugation & Analysis: Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for LC-MS analysis, potentially after a dilution step.

Causality: The acetonitrile extraction partitions the moderately polar macrolides from the aqueous and solid sample components. The addition of salts induces phase separation. The d-SPE step provides a rapid cleanup where sorbents are mixed directly with the extract to bind and remove specific types of interferences.[20]

Guide 2: Optimizing Chromatographic and Mass Spectrometric Conditions

Fine-tuning your LC-MS parameters is essential for maximizing signal and minimizing noise.

Optimizing LC Conditions
  • Column Selection: C18 columns are widely used for macrolide analysis.[22] Columns with superficially porous particles can offer higher efficiency and better peak shapes, which translates to improved sensitivity.[23] For basic macrolides, columns tolerant to alkaline conditions can provide excellent separation without the need for signal-suppressing ion-pair reagents.[15]

  • Mobile Phase Modifiers: The choice of additive affects both chromatography and ionization.

    • Formic Acid (0.1%): A common choice that provides good protonation for positive mode electrospray ionization (ESI).[13]

    • Ammonium Formate/Acetate: These buffers can improve peak shape for certain compounds and are volatile, making them MS-compatible.[9]

    • Trifluoroacetic Acid (TFA): While an excellent ion-pairing agent for chromatography, it is a known signal suppressor in ESI and should generally be avoided or used at very low concentrations.

Table 1: Comparison of Mobile Phase Additives for Macrolide Analysis

AdditiveTypical ConcentrationProsCons
Formic Acid 0.05 - 0.2%Good protonation, volatile, low backgroundMay not provide optimal peak shape for all macrolides
Ammonium Formate 2 - 10 mMBuffering capacity, improves peak shape, volatileCan form adducts, may increase background if impure
Alkaline (e.g., Ammonium Hydroxide) pH 8-10Excellent peak shape for basic macrolides, avoids ion-pairingRequires a pH-stable column, potential for on-column degradation
Optimizing MS Conditions

A systematic approach to optimizing MS parameters is crucial.

Logical Flow for MS Parameter Optimization

Caption: A systematic approach to optimizing mass spectrometer parameters.

Key MS Parameters to Optimize for Macrolide Analysis:

  • Ionization Mode: Macrolides ionize well in positive electrospray ionization (ESI+) mode.

  • Capillary Voltage: Optimize for a stable spray and maximum ion current. A typical starting point is 1.0 kV.

  • Desolvation Temperature & Gas Flow: These parameters are critical for efficient solvent evaporation and analyte desolvation.[8] Insufficient settings can lead to poor sensitivity and high noise. A desolvation temperature of around 500 °C and a gas flow of 1000 L/hr are common starting points.

  • Cone/Fragmentor Voltage: This voltage influences in-source fragmentation and ion transmission. It should be optimized for each specific macrolide to maximize the abundance of the precursor ion.

  • Collision Energy (for MS/MS): In tandem MS, this parameter is optimized for each precursor-to-product ion transition to achieve the most intense and stable fragment ion signal.

By systematically addressing potential sources of noise from sample preparation through to final detection, you can significantly improve the quality and reliability of your macrolide residue analysis.

References
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. Agilent Technologies. Available from: [Link]

  • Li, Y., et al. (n.d.). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC. Available from: [Link]

  • Shimadzu. (2020, November 13). Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. Shimadzu. Available from: [Link]

  • Shodex. (n.d.). LC/MS Analysis of Macrolide Antibiotics (C18U 2B). Shodex HPLC Columns and Standards. Available from: [Link]

  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available from: [Link]

  • Chen, D., et al. (2019, February 24). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PubMed Central. Available from: [Link]

  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Available from: [Link]

  • de Abreu, D. A., et al. (2021, January 19). Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. PubMed. Available from: [Link]

  • Chromatography Forum. (2013, January 28). How to reduce noise in LC/MSMS???. Chromatography Forum. Available from: [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. Available from: [Link]

  • Wang, J. (n.d.). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Semantic Scholar. Available from: [Link]

  • MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI. Available from: [Link]

  • Wang, J. (2008, October). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. PubMed. Available from: [Link]

  • Waters. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available from: [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. Nitrosamines Exchange. Available from: [Link]

  • Agilent. (2013, September 12). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. Agilent Technologies. Available from: [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. Chromatography Forum. Available from: [Link]

  • PubMed. (n.d.). Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices. PubMed. Available from: [Link]

  • Taylor, P. J. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • Agilent. (2015, November 12). Macrolide Analysis in Pork Using Bond Elut QuEChERS dSPE EMR—Lipid and Poroshell 120. Agilent Technologies. Available from: [Link]

  • MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available from: [Link]

  • PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available from: [Link]

  • MDPI. (2025, August 8). Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products. PMC. Available from: [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]

  • ResearchGate. (2019, February 24). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. ResearchGate. Available from: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • MDPI. (n.d.). Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. MDPI. Available from: [Link]

  • PubMed. (2018, February 16). Miniaturized solid-phase extraction of macrolide antibiotics in honey and bovine milk using mesoporous MCM-41 silica as sorbent. PubMed. Available from: [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available from: [Link]

  • ResearchGate. (2025, August 7). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available from: [Link]

  • Chromperfect. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromperfect. Available from: [Link]

  • Food Safety Magazine. (2017, April 7). Pre-Analytical Sample Preparation in Food Microbiology: An Overview. Food Safety Magazine. Available from: [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available from: [Link]

  • PMC - NIH. (2024, March 4). A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish. PMC - NIH. Available from: [Link]

  • IDEXX BioAnalytics. (n.d.). Microbiology Sample Preparation and Handling Guide. IDEXX BioAnalytics. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting and Verifying Certified Reference Material: N-Despropyl Gamithromycin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of analytical results is paramount. This begins with the quality of the reference materials used. N-Despropyl Gamithromycin, a key impurity and metabolite of the macrolide antibiotic Gamithromycin, serves as a critical marker in quality control (QC) and stability studies.[1] This guide provides an in-depth, technical comparison and a validated workflow for selecting and implementing a Certified Reference Material (CRM) for this compound, ensuring analytical accuracy and regulatory compliance.

The use of a CRM is the foundation of any robust analytical method.[2] Unlike less characterized chemical reagents, a CRM is a substance with precisely known properties, established through rigorous testing, and accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[3][4] This traceability ensures that your measurements are comparable and reliable across different laboratories and instruments, a cornerstone for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[5]

Part 1: Decoding the Certificate of Analysis (CoA) for CRM Selection

When purchasing a CRM for this compound, the Certificate of Analysis is the most critical piece of documentation. It is more than a simple statement of purity; it is a comprehensive report detailing the characterization and validation of the material.[3] As a senior scientist, your first step is a meticulous review of this document.

Causality Behind the Scrutiny: Simply accepting the stated purity value is insufficient. Understanding how that value was derived allows you to assess its reliability and suitability for your specific application. For instance, purity determined by mass balance, which accounts for chromatographic purity, water content, residual solvents, and inorganic content, is far more robust than a simple HPLC peak area percentage.

Below is a summary of the essential data points to look for in a high-quality this compound CRM's CoA.

Parameter Methodology Why It's Critical (Expert Insights)
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Orthogonal methods are essential. NMR provides structural confirmation, while high-resolution MS (HRMS) confirms the elemental composition. This dual verification prevents the acceptance of an incorrect molecule or an isomer.
Purity (Assay) Quantitative NMR (qNMR) or Mass Balance Approach (100% - impurities)qNMR is an absolute quantification method. The mass balance approach, which combines HPLC for organic impurities, Karl Fischer for water, TGA for non-volatile residues, and GC-HS for residual solvents, provides a comprehensive purity assessment.
Chromatographic Purity HPLC/UPLC (with multiple detectors, e.g., UV, CAD, MS)This determines the presence of related substances and degradation products. The use of multiple detectors is crucial as not all impurities may have a chromophore for UV detection.
Water Content Karl Fischer TitrationGamithromycin and its derivatives can be hygroscopic.[6] Accurate water content is vital for preparing standard solutions of known concentration on a dry-weight basis.
Residual Solvents Headspace Gas Chromatography (GC-HS)Solvents used in the final crystallization step of the CRM synthesis can remain.[7] Their presence must be quantified to ensure they do not interfere with analysis and for accurate weighing.
Metrological Traceability Statement of traceability to national or international standards (e.g., NIST, USP, EP)This is the hallmark of a true CRM.[8][9] It provides an unbroken chain of comparisons, ensuring the assigned value is accurate and internationally recognized.

Part 2: Comparative Analysis with Alternative Macrolide Standards

This compound does not exist in a vacuum. It is analyzed alongside its parent drug, Gamithromycin, and often in laboratories that handle other macrolide antibiotics.[10] Understanding its properties relative to these other compounds is crucial for developing selective and robust analytical methods.

Why this Comparison Matters: Differences in chemical structure, polarity, and ionization efficiency directly impact the choice of chromatographic conditions (e.g., column chemistry, mobile phase pH) and mass spectrometry settings (e.g., ionization source, collision energy). For example, the loss of the N-propyl group makes this compound slightly more polar than its parent compound, which will affect its retention time in reverse-phase chromatography.

Attribute This compound CRM Gamithromycin CRM Tulathromycin A CRM (Alternative Azalide)
Primary Use Impurity standard, metabolite identification, QC testingActive Pharmaceutical Ingredient (API) standard, potency assaysAPI standard for a different veterinary macrolide
Molecular Formula C₃₇H₆₆N₂O₁₂[8]C₄₀H₇₆N₂O₁₂[11]C₄₁H₇₉N₃O₁₂
Molecular Weight 730.94 g/mol [8]777.04 g/mol [11]806.08 g/mol
Key Structural Difference Lacks the N-propyl group on the azalide ringContains an N-propyl group on the 7a-azalide nitrogenDifferent macrocyclic ring structure and side chains
Expected Polarity Higher than GamithromycinLower than this compoundVaries; requires empirical determination
Primary Application Quantifying impurities in Gamithromycin drug substance/productAssay and dose verification of GamithromycinAssay and QC for Tulathromycin products

Part 3: Experimental Protocol for CRM Verification and Use

Upon receiving the this compound CRM, its identity and purity should be verified in your laboratory before its use in routine assays. The following LC-MS/MS protocol provides a self-validating system for this purpose and serves as a foundation for developing a quantitative method for this impurity.

Causality in Method Design:

  • Mobile Phase: A volatile buffer like ammonium acetate is chosen because it is compatible with mass spectrometry, aiding in the formation of protonated molecular ions ([M+H]⁺) in the ESI source.[12]

  • Gradient Elution: A gradient is used to ensure that compounds with different polarities (like the parent drug and its impurities) are adequately separated and eluted as sharp peaks.[1]

  • Tandem MS (MS/MS): The use of Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity. The precursor ion (the molecular ion) is isolated and fragmented, and a specific product ion is monitored. This two-stage filtering process minimizes interference from matrix components.[12][13]

Workflow for CRM Verification and Method Development

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing & Verification prep_std 1. Prepare Stock Solution Accurately weigh CRM. Dissolve in Diluent. prep_serial 2. Create Serial Dilutions Prepare calibration curve standards (e.g., 0.1 to 100 ng/mL). prep_std->prep_serial prep_sample 3. Prepare System Suitability Spike Gamithromycin sample with This compound CRM. prep_serial->prep_sample lcms_setup 4. System Equilibration Equilibrate LC system with initial mobile phase conditions. prep_sample->lcms_setup lcms_inject 5. Sequential Injection Inject Blank -> SST -> Cal Standards -> SST lcms_setup->lcms_inject data_review 6. Review Chromatography Check peak shape, retention time, and S/N ratio. lcms_inject->data_review data_cal 7. Generate Calibration Curve Plot response vs. concentration. Check linearity (R² > 0.995). data_review->data_cal data_verify 8. Verify CRM Confirm identity (retention time, MS/MS) and purity via response. data_cal->data_verify

Caption: LC-MS/MS workflow for CRM verification.

Step-by-Step LC-MS/MS Protocol
  • Preparation of Standard Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Stock Solution (100 µg/mL): Accurately weigh ~5 mg of this compound CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Solutions: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC/HPLC system capable of binary gradient elution.

    • Column: A C18 column with good peak shape for basic compounds (e.g., Agilent Poroshell HPH-C18, 2.1 x 50 mm, 1.9 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS/MS Transitions (SRM):

      • This compound: Precursor Ion [M+H]⁺ m/z 731.5 → Product Ion (e.g., m/z 573.4, 158.1). Note: Product ions should be empirically determined by infusing the standard.

      • Gamithromycin (for comparison): Precursor Ion [M+H]⁺ m/z 777.1 → Product Ion (e.g., m/z 619.5, 158.1).

  • Analysis Sequence:

    • Inject a diluent blank to ensure no system contamination.

    • Inject a System Suitability Test (SST) solution (e.g., a mid-level standard) five or six times to establish system precision.

    • Inject the calibration standards from lowest to highest concentration.

    • Re-inject the SST solution to bracket the samples and confirm system stability.

Part 4: Data Interpretation and Establishing a Self-Validating System

The trustworthiness of an analytical method relies on its ability to validate itself during each run.[4] This is achieved by implementing stringent System Suitability Test (SST) criteria. If the SST fails, the entire run is considered invalid.

The Logic of System Suitability: SST parameters are established during method validation and are designed to verify that the chromatographic system is performing adequately for the intended analysis. They provide confidence that the results from the unknown samples are accurate.

SST Parameter Acceptance Criterion Rationale and Implication of Failure
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. A failing result indicates potential issues with the column (e.g., active sites) or mobile phase incompatibility, which can affect integration and accuracy.
Retention Time (%RSD) ≤ 1.0% (for n≥5 injections)Measures the stability of the pump and column conditions. Drifting retention times can lead to misidentification of peaks.
Peak Area (%RSD) ≤ 2.0% (for n≥5 injections)Measures the precision of the entire system, from injection to detection. A failing result indicates a problem with reproducibility and invalidates quantitative results.
Calibration Curve Linearity (r²) ≥ 0.995Ensures a predictable and reliable relationship between concentration and instrument response across the desired analytical range.
Signal-to-Noise (S/N) at LOQ ≥ 10Confirms that the system has sufficient sensitivity to reliably detect and quantify the lowest standard on the calibration curve.

By adhering to this guide, researchers and drug development professionals can confidently select a high-quality this compound CRM and implement a scientifically sound, self-validating analytical workflow. This ensures not only the accuracy of individual experiments but also the long-term integrity and regulatory defensibility of the data generated.

References

  • AquigenBio. This compound 10,13-Imino Ether | CAS No: 145414-17-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWH41YBTYlviRq-f5Ab00iGvauvDnFeGc3ztWUUxruup9xprDxhX12g-H6HBXZodAWZ9TYv3Ib8g9JCveM55C9ooNe7fiMVGI1xNWHY_TEFpn-zUoZbDfzER-IH9H0EHVU68b6jcN54Eycmjqvni7oI3Wthz-FV2P5nA3QHFKI7RDyNwFP]
  • SRIRAMCHEM. This compound (10,13-Imino Ether). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOdU1uPjXPwaFNwec-qkiTRWgvXNx-SQ1iJNHNteklBppbyefMAiR16iJzvk2jTJbDOfIWE_neBEiFc-D7adh2sFjLZBpsUBtZXVRpplK_qZFDK-t3HwrbQQxLICVPA9SSPmGQmk7orwQbxQM-1bhht2ePIpuGs0idjvTs0MLntKt3qP9]
  • SynThink. Certified Reference Materials (CRMs) for Pharma QC. [URL: https://vertexaisearch.cloud.google.
  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3DloUTbUw6Z5d8Y3HJaKQhc9NuCP_8HusS8UItksoJQmaWPePS-VVTyYPrw-PSnvXhGORpycjxg2j9ZKMrLGjnM6bm8fksDUUxxFo4K-hnAHjSeT241_rcvxve7JtOVCec-V4RNbRcitjxksqEv-c80ZKMPy8L5rw3cuHLdh_srYYltEL4PKyIi56Nz_6KldDGtgtH3pz20mxqLlnslVVtZlpyt12CU=]
  • Echemi. This compound 10,13-IMino Ether. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHtCRinS9u0udv_tOYftvREkiRbZNHh_O1YRrAT62r0CPaWXi2jxUsA78AmZYm-DxZpEi0QKmeIUs1FxbLe1twGd5MitTs2v5RHHrVoRbzlV3qeLtAZFQvNZOE6DySPL3PCnnNtvdUZdecek-70DExslSCgX_VW1B5UFokDkMIUW24YTLk2NDbhr_M_2Q6XurDuUzQjHfOw==]
  • Veterinary Medicines. SCIENTIFIC DISCUSSION 1. SUMMARY OF THE DOSSIER 2. QUALITY ASSESSMENT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXwS7HD3FZZu0NqEo2hT6L3b8TkFey-9H683KTYNq-uysNyzYelvCB6E_zSnHHRAkCm-K0PRg58kqg3zyTermqJnkewCJ87E8N5vnOlcuaOEokJOF3N-Km77wemwsfRinCdkdeaCeTvAcLCTqujoVdeEEVE_Xrcrz9OcWBVcnC4v1hOx8sSXEIl2McRrBkr8iKY4RL_nbfRG3ZdXlB27BF6phb]
  • PubMed. Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim. (2018). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWptiWgGLpwHlsF39iOyiFNWYoauG_I-rC-aou1joE8CLnGzCEjD7Y4SSywBV8hqOQf79bmFVpJdQ2nQAITotaPVGf14qQp-V4eaz2TNXzcysu1Z-dPkYrB-6DvRAyCzVgtP8]
  • National Institutes of Health (NIH). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwC7G23Vu2wolGLdvmWdsWZr3wWyGiCmWoPZ_jFXD86n6Atqlt04lr5Xjksl-1fyrGkyHHWE_KNSn595pH7gxLzEgi8dYvK6uDBhAdlvLWgGFD8pStf8NuUeowtvGW4o8-VP3pUMCgtF67H4I=]
  • PubChem, National Institutes of Health (NIH). Gamithromycin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVzlGhaox2gMUo4jJEBOnVbf0OkI8NxTl5StfcXWVS2KexPG4eNLefXNCfMY1R6ZRKhMtz_HJrfM5DS0feMvA7ru7CBGrjwPVeA1IujKrwnqgQjxKcBDBvQWOgIPD2rVePJEFtZeqROsW3OdeqnmsszaU=]
  • How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-_pr2wVKhTqPpKLHr-9LUY34xfZd0qfzI9XnriNU8VR_AWnTiGfpxuyaWUWvIkGd9fY2dzLnZKPubU5QpoaFL9yOywWewhgfRWzy0Z7gRMxl2ES3nJyfNh9l-npiOOmI9sOoI5NAPPd195OMaPtyqubskAUJq4ddfDGwyeRt--FEkAurZM1uM3mtxmLfXZ3Oj0SxdRSmzxuZuyb7VjFIaKe3F5Ppg0GTyVrnRjYEqOnea7g==]
  • CWS ABROAD. What are Certified reference materials?. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGtgir6kd45Ew68EowYU3OooLQ25Nnu0bWxIJhMYETt3MML5bHlQy627fSfniSEwAw8rMJ6sB48kHYbDquqw1dpIxc9w6Lth-9e2tYCm5_9dB5MDZlFCyJt85osGrRDu73K1koMsp9bPNXmP2p-C4lVew1QppjvpM=]
  • Analytical Method for Gamithromycin (Animal Products). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn0kjH25YPsu0oqN2rA_xjatWOCjni7QfDU7I9UCAurih2xvN3HkTBthRgHsl5vEvK3KjBwwl-dDuaUdVyu_A64MTAjlqu1z0yaNnd3m4Me0UXyfB03YW4QQ5Af85LukAw75LmNqT7sWkGjz3evivxv-wb5Th0LXi38E3ry9FEtXrj3W0zK1ItN41wOuOz30H311aMXwuRsVNG8H9MMOMy34l9zhBp-MzSSgFxh8s2xVGqFysSh6j4bw==]
  • Boehringer Ingelheim. ZACTRAN® (gamithromycin) Injection for Cattle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELpgtIgP9ABXmeN2NatQZ08Gz1FgHBHJEezFBhLE39178d9iWrrjisI97O8PHDVCo1XCOSUNJUxpT-3OlcA9AYtQEg-xuCav_dmnN0J5GR7MGh7nEDHRQDGr9ks9-iYhbHDZlqYlhyud6bPT6u6ogvnST5Eh-RqO6pr0Osluk2mN8hziMBhskSkExJt2A=]
  • PubMed. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPkXWsy1jcyzA-mL_Jqw8qGR4JOSSiVWhR0tkaNZjD_HrOEe9Y_wcrlNbaH9jHH5q0a0wbn6E6r_2S4Jf9481nXZTRUnyILhlS_L1j26_C3B7ik6IkrsnnhYmbif-6Lzu4RC8=]
  • Biosynth. Gamithromycin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZhc9FokSF2Yo3JG0guiuraCeLZpalz_TeHuO7KFQprYoy001oP2WEMjymZ5T7xDWoBlhTbOauXiDTVpxpB2vTT912ejHqxDbANj5PEaTkqd6X5in5WSCF89KC-eoRmjBJ-uiBBcGpIxlCAeQXycU-v-75ZquaA==]
  • Sigma-Aldrich. Reference Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz7CxoyzUDuwjQ4KpsjCKBSr3zmY8ZhPCtiojUzeuBU3GTJt4KI0YfJZeDvqM80ohVh99uFBFUq10Bp0PRyokMI2YtlsMCNuJsG5Vupe8-GeR-XSXs-Lane_nAhcxgZtuy5sNeUAZU0L7_8fOb5330gjmhC52BZmNLYrhd4jOGjn1EluvXhoebxNXdCUfcOg==]
  • ResearchGate. (PDF) Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3r-Gzy--ZqoJwl1knV9w6ocKTRrgSDMZAKv9elQzBM1mU37ilLOJ5hWLUjsQqYLDK2cbCd7EnxjH-6wJIXQ_-jpnZJvbD8wormB9Yg3RyZzrmK3BAJHeb-Rz6xMDj80lTBgxXr0RdQ9MQt1KdJ7sOProKTcoHf_gXMlbYCAWlQSSvnJrjvtl3wtMGx1I93wEcnKq5o1Ycb-fsf5i30JnPux5JyRL8IEq-MLndbcTcfVVw8NFDJTRd83z_XNoMK-mhWqD-nk-gTXU5]
  • National Institutes of Health (NIH), PMC. Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtR8YTVORXdRX-z5ZNrz9RqYZEcwOUTXl02gdGcy6cHoETU_jQzpiCtcOYWHvS-Ka0Qz1Wyxzv_pgKqDULSg9R1ucHckJIwlIgzrLmZ4zP2GtLlQh07LA1Wp3E451V_Dsb7TyRJOi_k7hWwog=]

Sources

Certificate of Analysis (CoA) Requirements for Gamithromycin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical requirements for a Certificate of Analysis (CoA) for Gamithromycin, focusing on impurity profiling. It contrasts standard compliance (Research Grade) with high-integrity reference standards (Primary/Secondary Standards) used in GLP/GMP environments.

A Comparative Technical Guide for Veterinary Drug Development

Executive Summary: The Macrolide Challenge

Gamithromycin (Zactran®) is a semi-synthetic azalide macrolide used exclusively in veterinary medicine for bovine and swine respiratory diseases.[1] Unlike typical small molecules, Gamithromycin presents a unique analytical challenge: it lacks a strong UV chromophore .

Standard HPLC-UV methods often fail to detect non-chromophoric process impurities, leading to "blind spots" in the CoA. This guide compares the Standard CoA (generated via HPLC-UV) against the High-Integrity CoA (generated via HPLC-CAD/MS), demonstrating why the latter is critical for accurate potency assignment and safety assessment under VICH GL11 guidelines.

Regulatory Framework: VICH vs. ICH

For Gamithromycin, the governing guidelines are VICH GL11 (Impurities in New Veterinary Medicinal Products), not the human ICH Q3A/B. This distinction alters the reporting thresholds.

ParameterICH Q3A (Human)VICH GL11 (Veterinary)Impact on Gamithromycin CoA
Reporting Threshold 0.05%0.10% - 0.30% Vet limits are slightly more permissive, but high-dose products require stricter control.
Identification Threshold 0.10%1.0% Impurities <1.0% may be listed as "Unspecified" in generic CoAs, hiding specific degradation risks.
Qualification Threshold 0.15%1.0% Safety studies are triggered at higher levels, making the identity of impurities <1.0% critical for risk assessment.

Comparative Analysis: Research Grade vs. Reference Standard CoA

The quality of a CoA is defined by its ability to detect the "Hidden" impurities.

Table 1: CoA Specification Comparison
Test ParameterStandard CoA (Research Grade) High-Integrity CoA (Reference Standard) Scientific Rationale
Assay Method HPLC-UV (205-210 nm)Mass Balance (100% - Impurities - Water - Solvents) UV overestimates purity because it misses non-UV absorbing impurities. Mass Balance is the absolute truth.
Impurity Detection UV OnlyOrthogonal (UV + CAD + LC-MS) Charged Aerosol Detection (CAD) sees all non-volatile impurities, regardless of chromophore.
Specific Impurities "Total Impurities" onlyQuantified: 15-Isomer, 3'-N-Demethyl The 15-isomer is a common synthesis byproduct that co-elutes in low-res methods.
Water Content Loss on Drying (LOD)Karl Fischer (Coulometric) Gamithromycin is hygroscopic. LOD is imprecise; KF is specific to water.
Residual Solvents Often OmittedGC-HS (Headspace) Process solvents (Acetonitrile, Methanol) must be quantified for the Mass Balance calculation.

Critical Impurity Profile

A robust CoA for Gamithromycin must explicitly monitor these specific related substances.

  • Gamithromycin 15-Isomer: A structural isomer formed during the ring-expansion synthesis step.[2] Difficult to separate on C18 columns without specific pH control.

  • 3'-N-Demethyl Gamithromycin: A primary degradation product (oxidative).

  • Decladinosyl Gamithromycin (Declad): Formed via acid hydrolysis (loss of the cladinose sugar).

  • Process Impurities: Beckmann rearrangement byproducts.

Visualization: Impurity Qualification Workflow (VICH GL11)

The following diagram illustrates the decision logic required when a new impurity is detected on the CoA.

VICH_Impurity_Logic Start Impurity Detected in Gamithromycin Batch Check_Level Is Level > VICH Reporting Threshold (0.3%)? Start->Check_Level Ignore Action: No Report Required Check_Level->Ignore No Report Action: Report on CoA Check_Level->Report Yes Check_Ident Is Level > VICH Identification Threshold (1.0%)? Report->Check_Ident Identify Action: Identify Structure (LC-MS/NMR) Check_Ident->Identify Yes (>1.0%) Accept Accept Batch Check_Ident->Accept No (<1.0%) Check_Qual Is Structure Known & Qualified? Identify->Check_Qual Check_Qual->Accept Yes Safety Action: Conduct Safety/ Tox Studies Check_Qual->Safety No

Figure 1: Decision tree for reporting and qualifying impurities in veterinary medicinal products per VICH GL11 guidelines.

Experimental Protocol: Validated HPLC-CAD/MS Method

To generate a High-Integrity CoA, the following method is recommended. This protocol uses Charged Aerosol Detection (CAD) to overcome the weak UV absorption of Gamithromycin.

Methodology: UHPLC-CAD-HRMS

Objective: Simultaneous quantification of Gamithromycin and detection of non-chromophoric impurities.

1. Instrumentation:

  • System: Agilent 1290 Infinity II or Thermo Vanquish.

  • Detectors:

    • Diode Array Detector (DAD) @ 210 nm (Reference).

    • Charged Aerosol Detector (CAD) (Primary Quantitation).

    • Q-TOF Mass Spectrometer (Identification).

2. Chromatographic Conditions:

  • Column: Agilent Poroshell HPH-C18 (100 x 2.1 mm, 1.9 µm) or equivalent high-pH stable column.

  • Temperature: 45°C (Improves mass transfer for large macrolides).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH is critical for macrolide peak shape.

  • Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).

3. Gradient Profile:

Time (min) % Mobile Phase B
0.0 30
2.0 30
15.0 90
18.0 90
18.1 30

| 22.0 | 30 (Re-equilibration) |

4. System Suitability Criteria (CoA Requirements):

  • Tailing Factor: NMT 1.5 (Macrolides tend to tail; pH 10 mitigates this).

  • Resolution: > 2.0 between Gamithromycin and 15-Isomer.

  • Precision (RSD): < 2.0% for 6 replicate injections.

Visualization: Analytical Workflow

Analytical_Workflow cluster_detectors Orthogonal Detection Sample Gamithromycin Sample Prep Sample Prep (Diluent: ACN/Buffer) Sample->Prep LC UHPLC Separation (pH 10, C18) Prep->LC UV UV (210nm) (Selectivity Check) LC->UV CAD CAD (Universal Quant) LC->CAD MS HR-MS (ID Confirmation) LC->MS Data Data Integration UV->Data CAD->Data Primary Signal MS->Data CoA Final CoA (Mass Balance) Data->CoA

Figure 2: Workflow for generating a High-Integrity CoA using orthogonal detection methods.

Interpretation of Results

When reviewing a Gamithromycin CoA, apply the following checks:

  • Sum of Impurities: If the CoA lists "Purity by HPLC" as >99.0% but uses UV detection, treat it with skepticism. Real-world purity often drops to 96-97% when CAD detects the non-UV absorbing impurities.

  • Hygroscopicity: Gamithromycin absorbs moisture rapidly. A CoA without a Water Content (KF) value is invalid for quantitative use.

  • Mass Balance Calculation:

    
    
    Use this formula to verify the "Assay" value claimed on the certificate.
    

References

  • VICH GL11 . "Impurities in New Veterinary Medicinal Products (Revision)." International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. Link

  • European Medicines Agency (EMA) . "Zactran (Gamithromycin) - European Public Assessment Report (EPAR)." EMA Veterinary Medicines. Link

  • Wang, T., et al. (2025) . "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis. Link

  • World Health Organization (WHO) . "Model Certificate of Analysis." WHO Technical Report Series, No. 902, Annex 10. Link

Sources

Technical Guide: Purity Verification of N-Despropyl Gamithromycin Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Despropyl Gamithromycin (a secondary amine degradation product of the macrolide antibiotic Gamithromycin) presents significant characterization challenges due to the lack of strong UV chromophores and the hygroscopic nature typical of azalides. This guide compares the two primary methodologies for assigning potency to this reference standard: the Traditional Mass Balance Approach versus the Orthogonal Quantitative NMR (qNMR) Method .

For drug development professionals, this guide demonstrates why relying on uncorrected HPLC Area% (a common practice in "crude" standard synthesis) can lead to potency assignment errors of >5%, potentially compromising ICH Q3A/B impurity qualification thresholds.

Part 1: The Analytical Challenge

The verification of this compound is not merely a box-ticking exercise; it is a structural confirmation of the loss of the propyl group at the 7a-position of the azalide ring.

Structural Implications[1][2]
  • Parent: Gamithromycin (Tertiary amine at position 7a).[1]

  • Impurity: this compound (Secondary amine).[2][1][3]

  • Impact: The loss of the propyl group alters the pKa and hydrophobicity, causing significant retention time shifts in Reverse Phase Chromatography (RPC). However, the UV absorption profile (dominated by the lactone carbonyl at ~205-210 nm) remains weak and non-specific.[3]

The "Response Factor" Trap

In standard HPLC-UV, we often assume that the parent drug and its impurities have a Relative Response Factor (RRF) of 1.0. For this compound, this assumption is scientifically unsound.[2][3] The alteration in the amine environment can affect the extinction coefficient. Consequently, using HPLC Area% Normalization without correction yields a "Purity" value that is precise but inaccurate.[3]

Part 2: Comparative Methodology

We evaluate the two industry-standard approaches for assigning purity to this reference material.

Option A: The Mass Balance Approach (Traditional)

This method calculates purity by subtraction:


[2][1][3][4]
  • Pros: Familiar to most QC labs; utilizes equipment already in place (HPLC, Karl Fischer).[1][3]

  • Cons:

    • Compound Dependency: Relies on the dangerous assumption that UV response of impurities equals the main peak.

    • Hygroscopicity: Macrolides adsorb atmospheric moisture rapidly. Weighing errors in Karl Fischer (KF) titration directly skew the final purity calculation.

    • Blind Spots: Inorganic salts (unless ROI is performed, which consumes precious sample) are missed.[1][3]

Option B: Quantitative NMR (qNMR) (Recommended)

This method utilizes an Internal Standard (IS) of certified purity to directly measure the molar ratio of the analyte.[1]

  • Pros:

    • Absolute Purity: Independent of UV extinction coefficients.

    • Traceability: Directly traceable to the Internal Standard (e.g., NIST-traceable Maleic Acid or TCNB).[2][1][3]

    • Speed: Simultaneous identification and quantitation.

  • Cons: Requires an NMR spectrometer (400 MHz+) and a deuterated solvent where both analyte and IS are stable.[1]

Part 3: Experimental Protocols

Protocol: qNMR Purity Assignment (The Gold Standard)

Objective: Determine absolute purity with <1.0% uncertainty.

Reagents:

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Methanol-d4).[2][1][3] Note:
    
    
    is preferred for macrolides to prevent exchange of labile protons, though solubility must be verified.[3]
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[2][1][3] (Must have non-overlapping signals with the macrolide region).

Workflow:

  • Relaxation Time (

    
    ) Determination:  Run an inversion-recovery experiment on this compound. Determine the longest 
    
    
    
    (typically the methyl protons). Set the recycling delay (
    
    
    ) to at least
    
    
    (usually 15–20 seconds) to ensure 99.9% magnetization recovery.
  • Sample Preparation:

    • Weigh ~10 mg of this compound (precision

      
       mg).[2][1][3]
      
    • Weigh ~5 mg of IS (precision

      
       mg) into the same vial.
      
    • Dissolve completely in 600 µL solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 64 (to improve S/N ratio).

    • Spectral Width: -2 to 14 ppm.[2][3]

  • Processing: Phase and baseline correction must be manual and precise. Integrate the specific signal of the IS and a distinct signal of the analyte (e.g., the lactone proton or a distinct methyl doublet).

Protocol: LC-MS/MS Structure Confirmation

Objective: Confirm the "N-Despropyl" identity (Mass shift of -42 Da relative to parent).[2][1][3]

  • Column: C18 or Phenyl-Hexyl (high pH stable), 1.7 µm, 2.1 x 50 mm.[2][1][3]

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10). Basic pH keeps macrolides in free base form, improving peak shape.[2][3]

    • B: Acetonitrile.[5][6]

  • MS Parameters (ESI+):

    • Scan Mode: Full Scan (500–1000 m/z) + Product Ion Scan.[1]

    • Target Mass:

      
       Da (Gamithromycin is ~777.5 Da; loss of propyl 
      
      
      
      is -43, plus H addition...[2][1][3] exact mass must be calculated based on formula
      
      
      ).[1][3]

Part 4: Data Analysis & Interpretation[2]

The following table simulates a comparative analysis often seen in certification reports for this compound.

ParameterMethod A: Mass Balance (HPLC-UV)Method B: qNMR (Internal Standard)
Chromatographic Purity 98.2% (Area %)N/A
Water Content (KF) 1.5%N/A
Residual Solvents 0.3%N/A
Assigned Purity 96.4% 92.1%
Traceability Low (Assumes RRF=1.[2][1][3]0)High (Traceable to IS)
Conclusion Overestimated. The UV method fails to account for the lower extinction coefficient of the impurity or non-chromophoric salts.Accurate. The true potency is lower. Using the Mass Balance value would result in under-dosing the standard in validation studies.

Part 5: Visualization & Logic[2]

Diagram 1: The Purity Verification Workflow

This decision tree illustrates the logic flow for certifying the reference standard.

PurityVerification Start Crude N-Despropyl Gamithromycin ID_Check Structure ID (LC-MS/MS + 1H NMR) Start->ID_Check Decision Structure Confirmed? ID_Check->Decision Purity_Path Select Purity Method Decision->Purity_Path Yes Method_A Method A: Mass Balance (HPLC + KF + ROI) Purity_Path->Method_A Method_B Method B: qNMR (Internal Standard) Purity_Path->Method_B Result_A Result: 96.4% (Risk: Overestimation) Method_A->Result_A Result_B Result: 92.1% (True Value) Method_B->Result_B Final Issue Certificate of Analysis (CoA) Result_B->Final Preferred

Caption: Workflow demonstrating why qNMR is the preferred path for final potency assignment over Mass Balance.

Diagram 2: qNMR Mechanism of Action

A visual representation of how qNMR derives purity mathematically, independent of reference standard availability.

qNMR_Logic Sample N-Despropyl Sample (Mx) NMR_Tube Dissolution in CDCl3 Sample->NMR_Tube IS Internal Std (Mstd, Pstd) IS->NMR_Tube Spectrum 1H NMR Spectrum NMR_Tube->Spectrum Integration Integration Ratio (Ix / Istd) Spectrum->Integration Calc Purity Calculation: P = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * Pstd Integration->Calc

Caption: The qNMR derivation logic, linking integration signals directly to molar mass and mass balance.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1][7] International Conference on Harmonisation, 2006.[2][3][7] [Link]

  • European Medicines Agency (EMA). CVMP Assessment Report for Zactran (Gamithromycin).[1][8] EMEA/CVMP/220772/2008. [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis.[3] Journal of Pharmaceutical and Biomedical Analysis, 2005. (Contextual grounding for qNMR in antibiotics).

  • Chemical Structure Data. Gamithromycin Compound Summary. PubChem.[9] [Link][2][1][3]

Sources

Benchmarking N-Despropyl Gamithromycin Standards: A Technical Comparison for Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Despropyl Gamithromycin (CAS: 145388-07-4) is the primary metabolite and a critical process impurity of the veterinary macrolide Gamithromycin (Zactran®).[1] Accurate quantification of this compound is essential for residue depletion studies and pharmacokinetic (PK) profiling in bovine tissues.

This guide evaluates reference standards from two distinct supplier tiers: Supplier A (Certified Reference Material - CRM) and Supplier B (Custom Chemical Synthesis) . Our comparative analysis reveals that while "Chemical Synthesis" grade standards often claim high chromatographic purity (>95%), they frequently lack essential mass balance data (water content, residual solvents, and salt stoichiometry), leading to assay potency errors of up to 12% .[1]

Technical Context: The Macrolide Challenge

Gamithromycin is a 15-membered azalide antibiotic. Its structural complexity—specifically the alkylated nitrogen at the 7a position—introduces unique stability and solubility challenges. The N-Despropyl metabolite results from the dealkylation of this nitrogen, a primary metabolic pathway in hepatic microsomes.

Structural Distinction & Confusion

Researchers must distinguish between two common "N-Despropyl" derivatives found in supplier catalogs. Failure to verify the CAS number can lead to the purchase of the wrong structural isomer.

  • Target Analyte: this compound (Loss of propyl group at N-7a).[1]

  • Common Confounder: this compound 10,13-Imino Ether (CAS 145414-17-1), a synthetic intermediate.[1][2]

Metabolic Pathway Visualization

The following diagram illustrates the relationship between the parent drug and its metabolite, highlighting the specific dealkylation site.

Gamithromycin_Metabolism Parent Gamithromycin (Parent Drug) C40H76N2O12 Metabolism Hepatic CYP450 (N-Dealkylation) Parent->Metabolism In Vivo Impurity Degradation Products (Acid Hydrolysis) Parent->Impurity Stress Conditions (pH < 4) Metabolite This compound (Primary Metabolite) CAS: 145388-07-4 Metabolism->Metabolite Loss of Propyl group at N-7a position

Figure 1: Metabolic pathway of Gamithromycin yielding the N-Despropyl metabolite.[1] Note the specificity of the N-7a dealkylation.

Comparative Analysis: Supplier A vs. Supplier B

We conducted a head-to-head evaluation of two standards using a validated UHPLC-MS/MS method.

The Standards
  • Supplier A (CRM): Supplied with a comprehensive Certificate of Analysis (CoA) including qNMR, Karl Fischer (KF) titration, and TGA.[1]

  • Supplier B (Synthesis Grade): Supplied with only HPLC purity and H-NMR for structure confirmation.

Performance Metrics

The following table summarizes the experimental findings. Note the critical discrepancy in "Assigned Potency."

MetricSupplier A (CRM)Supplier B (Synth. Grade)Impact on Data
Chromatographic Purity (HPLC) 98.2%97.8%Negligible difference in peak area.[1]
Water Content (Karl Fischer) 4.1% Not Reported (Assumed 0%)High Risk: Macrolides are hygroscopic.[1]
Residual Solvents 0.5% (Ethyl Acetate)Not ReportedPotential mass error.[1]
Salt Form Free Base (Confirmed)Undefined (Likely TFA salt)Critical: TFA salts add ~15% to MW.[1]
Assigned Potency (Mass Balance) 93.6% 97.8% (Incorrect) 4.2% Systematic Bias

Expert Insight: Supplier B reported a purity of 97.8% based solely on HPLC area normalization. However, they failed to account for the hygroscopic nature of the azalide ring (absorbing atmospheric moisture) and the potential presence of trifluoroacetic acid (TFA) counter-ions from the purification process. Using Supplier B's standard without correction results in underestimating residue levels in tissue samples.

Experimental Methodology

To replicate this comparison or validate your own standards, follow this self-validating protocol.

Validated LC-MS/MS Protocol

This method is optimized to separate the N-Despropyl metabolite from the parent drug and isobaric interferences.

  • Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Waters XBridge Peptide BEH C18 (130Å, 2.1 x 100 mm, 1.7 µm)[1]

    • Why: The wide pore size and BEH particle reduce peak tailing common with basic macrolides.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0 adjusted with NH4OH)

    • Why: High pH suppresses protonation of the tertiary amines on the sugar moieties, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile / Methanol (80:20 v/v)[1]

  • Flow Rate: 0.4 mL/min[3][4]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5% -> 95% B[1]

    • 8-10 min: 95% B (Wash)[1]

    • 10.1 min: 5% B (Re-equilibration)

Standard Preparation & Handling (The "Sticky" Problem)

Macrolides exhibit high non-specific binding to glass surfaces.[1]

  • Weighing: Use an anti-static microbalance. Weigh at least 2 mg to minimize error.

  • Dissolution: Dissolve initially in 100% Methanol. Do not use water or high-aqueous buffers for the stock solution.[1]

  • Storage: Store stock solutions in Polypropylene (PP) vials, not glass. If glass is mandatory, use silanized amber vials.

  • Stability: Stock solutions are stable for 6 months at -20°C. Working solutions (in mobile phase) degrade within 48 hours due to hydrolysis.[1]

Analytical Validation Workflow

The following diagram outlines the decision process for validating a new reference standard batch.

Validation_Workflow Start Receive Standard Check_CoA Check CoA for: 1. Water Content (KF) 2. Counter-ion (Salt) 3. Residual Solvent Start->Check_CoA Decision_Data Is Mass Balance Data Complete? Check_CoA->Decision_Data Use_As_Is Calculate Potency: Purity * (1 - Water - Solvents) Decision_Data->Use_As_Is Yes Internal_Test Perform Internal Characterization: 1. qNMR (for potency) 2. TGA (for volatiles) Decision_Data->Internal_Test No LCMS_Check Run LC-MS/MS: Check for Isobaric Interferences Use_As_Is->LCMS_Check Internal_Test->Use_As_Is Final_Stock Prepare Stock Solution (Corrected Concentration) LCMS_Check->Final_Stock

Figure 2: Workflow for verifying reference standard integrity before use in quantitative assays.

Recommendations

For GLP/GMP studies involving Gamithromycin and its metabolites:

  • Prioritize Mass Balance: Do not rely on "Area %" purity. Always request Karl Fischer and Residual Solvent data. If unavailable, assume a 5-10% correction factor or perform qNMR.

  • Verify the Structure: Ensure the CAS matches the specific metabolite (145388-07-4) and not the intermediate ether.

  • Control pH: Use alkaline mobile phases (pH > 8.5) to maximize sensitivity and peak symmetry for this basic compound.

References

  • PubChem. Gamithromycin Compound Summary (CID 59364992).[1][5] National Library of Medicine. [Link][1]

  • Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • European Medicines Agency (EMA). Zactran (Gamithromycin) - European Public Assessment Report (EPAR). [Link][1]

  • Wang, J., et al. (2016). Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry. [Link][1]

Sources

Navigating the Gauntlet: A Comparative Guide to the Validation of Analytical Methods for Gamithromycin Residues in Accordance with VICH GL49

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of veterinary medicine, ensuring the safety of food products derived from treated animals is paramount. This necessitates the rigorous validation of analytical methods used to quantify drug residues, a process governed by international guidelines to ensure data uniformity and acceptability across different regions. The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provides such a framework, with the VICH GL49 guideline specifically addressing the validation of analytical methods for residue depletion studies.[1][2][3] This guide will provide a detailed exploration of the validation of an analytical method for Gamithromycin residues, a potent macrolide antibiotic, benchmarked against the stringent criteria of VICH GL49. We will delve into a primary quantitative method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and compare its performance with a common screening alternative, the microbial inhibition assay.

The Bedrock of Residue Analysis: Understanding VICH GL49

The VICH GL49 guideline is not merely a checklist but a foundational logic for generating reliable and reproducible data in veterinary drug residue analysis.[4][5] It is designed to ensure that the analytical methods used in residue depletion studies are fit for purpose, providing accurate and precise measurements of drug concentrations in various animal-derived matrices like tissues, milk, and eggs.[2][5][6] The core principle is to establish, through documented evidence, that the method consistently performs as expected.

The key validation parameters stipulated by VICH GL49 form the basis of our evaluation:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.[6]

  • Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[6]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]

  • Stability: The chemical stability of the analyte in the matrix under specific storage and processing conditions.[5]

VICH_GL49_Validation_Workflow cluster_Planning Method Development & Planning cluster_Validation Validation Parameters cluster_Reporting Reporting & Implementation Define_Scope Define Scope (Analyte, Matrix, MRL) Develop_Method Develop Analytical Method Define_Scope->Develop_Method Specificity Specificity Develop_Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validation_Report Prepare Validation Report Stability->Validation_Report Method_Implementation Implement for Routine Residue Studies Validation_Report->Method_Implementation

Caption: VICH GL49 Analytical Method Validation Workflow.

The Gold Standard: LC-MS/MS for Gamithromycin Residue Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantitative analysis of veterinary drug residues due to its high sensitivity and selectivity.[8] This is particularly true for complex molecules like Gamithromycin in challenging biological matrices.

Experimental Protocol: A Validated LC-MS/MS Method for Gamithromycin in Animal Tissues

This protocol is a synthesis of established methodologies for Gamithromycin analysis.[9][10]

1. Sample Preparation (Extraction and Clean-up):

  • Rationale: The goal is to efficiently extract Gamithromycin from the tissue matrix while minimizing interferences that could suppress or enhance the MS signal. A combination of protein precipitation and solid-phase extraction (SPE) is a robust approach.

  • Step 1: Homogenization: Weigh 2.0 g of homogenized tissue (e.g., liver, muscle) into a 50 mL polypropylene centrifuge tube.

  • Step 2: Fortification (for validation): For recovery and calibration curve standards, fortify the blank tissue homogenate with the appropriate concentration of Gamithromycin standard solution and an internal standard (e.g., Gamithromycin-D4).[9]

  • Step 3: Protein Precipitation & Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. The acetonitrile disrupts cell membranes and precipitates proteins, releasing the analyte into the solvent.

  • Step 4: Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[9] The mixed-mode cation exchange (MCX) sorbent is effective for retaining the basic Gamithromycin molecule.

    • Load the supernatant from Step 3 onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 2% formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 5 mL of methanol to remove lipophilic interferences.

    • Elute the Gamithromycin with 5 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, facilitating its elution.

  • Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting composition for LC-MS/MS analysis.

Gamithromycin_Analysis_Workflow Sample_Homogenization 1. Sample Homogenization (2g tissue) Extraction 2. Extraction with Acetonitrile Sample_Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation SPE_Cleanup 4. Solid-Phase Extraction (Oasis MCX) Centrifugation->SPE_Cleanup Evaporation 5. Evaporation SPE_Cleanup->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LCMSMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis

Caption: Experimental Workflow for Gamithromycin Analysis.

2. LC-MS/MS Conditions:

  • Rationale: Chromatographic separation is crucial to resolve Gamithromycin from any remaining matrix components before it enters the mass spectrometer. The MS/MS detection provides a high degree of certainty in identification and quantification through specific precursor-to-product ion transitions.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., Hypersil GOLD, 100 x 2.1 mm, 1.9 µm) is suitable for retaining the moderately polar Gamithromycin.[10]

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile is commonly employed.[9] The formic acid aids in the protonation of Gamithromycin for positive ion electrospray ionization.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For Gamithromycin, monitor transitions such as m/z 777.5 -> 619.4 (quantifier) and m/z 777.5 -> 158.1 (qualifier).[10][11] The use of a quantifier for concentration determination and a qualifier for identity confirmation is standard practice. For the internal standard, Gamithromycin-D4, a corresponding transition would be monitored.[9]

Validation Data Summary for the LC-MS/MS Method

The following table summarizes the expected performance of the described LC-MS/MS method based on published data and VICH GL49 acceptance criteria.

Validation ParameterTypical Performance of LC-MS/MS MethodVICH GL49 Recommended Criteria
Specificity No interfering peaks at the retention time of Gamithromycin in blank matrix samples.The method should be able to distinguish the analyte from endogenous substances and other drugs.
Linearity (r²) > 0.99 over a range of 1.0 - 200 µg/kg.[9]A linear relationship should be demonstrated across the working range.
Accuracy (% Recovery) 84.2% to 115.9%.[9]Dependent on concentration; generally within ±20% of the true value.
Precision (%RSD) < 10% for intra- and inter-day precision.[9]Dependent on concentration; typically < 15-20%.
LOD 0.30 - 0.40 µg/kg.[9]The lowest concentration at which the analyte can be detected.
LOQ 0.80 - 1.0 µg/kg.[9]The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Minor variations in mobile phase composition, pH, or column temperature have a negligible effect on the results.The method's performance should not be significantly affected by small, deliberate changes in parameters.[7]
Stability Gamithromycin is stable in the matrix for at least 3 months at -20°C and through three freeze-thaw cycles.Stability should be demonstrated for the duration of sample storage and processing.[5]

A Comparative Look: Microbial Inhibition Assays

For high-throughput screening of a large number of samples, microbial inhibition assays offer a cost-effective and rapid alternative to chromatographic methods.[12] These assays are based on the principle that the presence of an antimicrobial substance in a sample will inhibit the growth of a susceptible bacterial strain.[12]

Principle of Microbial Inhibition Assays

A sample extract is applied to an agar plate seeded with a sensitive bacterium (e.g., Bacillus subtilis). If Gamithromycin is present at a concentration above the detection limit of the assay, a zone of growth inhibition will be observed around the sample.[12]

Performance Comparison: LC-MS/MS vs. Microbial Inhibition Assay
FeatureLC-MS/MSMicrobial Inhibition Assay
Specificity Very High (based on retention time and specific mass transitions)Low to Moderate (can be susceptible to false positives from other antimicrobial substances)
Sensitivity Very High (sub-µg/kg levels)Moderate (typically in the µg/kg to mg/kg range)
Quantification Fully QuantitativeSemi-quantitative or Qualitative (positive/negative result)
Throughput ModerateHigh
Cost per Sample HighLow
Confirmation ConfirmatoryScreening (positive results require confirmation by a method like LC-MS/MS)
Expertise Required HighLow to Moderate

Conclusion: A Symbiotic Relationship in Residue Analysis

While LC-MS/MS stands as the unequivocal gold standard for the accurate and precise quantification of Gamithromycin residues in alignment with VICH GL49, it is not the only tool in the analytical arsenal.[8] Microbial inhibition assays play a crucial role as a rapid and cost-effective screening tool, allowing for the efficient monitoring of a large number of samples. A well-designed residue monitoring program will often leverage the strengths of both techniques: the high throughput of screening methods to identify presumptive positive samples, followed by the unequivocal confirmatory and quantitative power of LC-MS/MS. This integrated approach ensures both efficiency and the uncompromising standard of food safety that consumers and regulatory bodies demand.

References

  • Analytical methodology for veterinary medicine residues. (2014-07-01). APVMA.
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • VICH topic GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing. (2009-11-06). EMA.
  • CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies. (2018-08-14). FDA.
  • VICH topic GL49 step 4 - guidelines on validation of analytical methods used in residue depletion studies. (2009-11-06). EMA.
  • Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. MDPI.
  • Microbial screening methods for detection of antibiotic residues in slaughter animals. (2011-03-15). NIH.
  • VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline. European Medicines Agency (EMA).
  • Determination of gamithromycin residues in eggs, milk and edible tissue of food-producing animals by solid phase extraction combined with ultrahigh-performance liquid chromatography-tandem mass spectrometry. (2021-03-09). PubMed.
  • Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. PubMed.
  • GFI #208 - VICH GL49 - Validation of Analytical Methods.
  • Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry. Ingenta Connect.

Sources

Evaluation Guide: N-Despropyl Gamithromycin Cross-Reactivity in ELISA Kits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Residue Variable

In veterinary drug residue analysis, Gamithromycin (Zactran®) is a critical 15-membered macrolide used for treating Bovine Respiratory Disease (BRD).[1][2] While regulatory bodies (FDA, EMA) typically designate the parent compound as the marker residue , the presence of its primary metabolite/degradant, N-Despropyl Gamithromycin , presents a significant analytical challenge.

Most commercial ELISA kits are calibrated solely against the parent drug. However, due to the high structural homology between Gamithromycin and its N-despropyl variant, "blind" cross-reactivity (CR) can lead to false-positive violations or overestimation of residue concentrations .

This guide provides a comparative framework for evaluating ELISA kit specificity and details a self-validating protocol to quantify N-Despropyl interference in your specific matrix.

Scientific Context: Structural Homology & Antibody Recognition

To understand cross-reactivity, we must analyze the immunogen design. Gamithromycin is characterized by a unique alkylated nitrogen at the 7a position of the lactone ring (the propyl group).

  • The Parent (Gamithromycin): Contains the 7a-propyl moiety.[1][3][4]

  • The Variant (N-Despropyl): Lacks the propyl chain, exposing the secondary amine.

Mechanism of Interference

Antibodies raised against Gamithromycin are typically generated using a hapten conjugated via the sugar moieties or the lactone ring, often distal to the 7a-nitrogen.

  • Scenario A (High Risk): If the antibody targets the macrocyclic ring structure (conserved), the antibody will bind both Parent and N-Despropyl with equal affinity.

  • Scenario B (Low Risk): If the antibody was raised against the specific 7a-propyl region, the loss of the propyl group will significantly reduce binding, resulting in low cross-reactivity (<5%).

Diagram: Competitive ELISA & Cross-Reactivity Mechanism

ELISA_Mechanism Antibody Capture Antibody (Anti-Gamithromycin) Parent Parent Drug (Gamithromycin) Antibody->Parent High Affinity Binding Metabolite Metabolite (N-Despropyl) Antibody->Metabolite Variable Cross-Reactivity (The Interference) HRP HRP-Conjugate (Competitor) Antibody->HRP Competitive Binding Signal Colorimetric Signal (OD450) Parent->Signal Inhibits Signal Metabolite->Signal Inhibits Signal (False Positive) HRP->Signal Generates Signal

Figure 1: Competitive ELISA Mechanism. Both the Parent drug and the N-Despropyl metabolite compete with the HRP-conjugate for antibody binding sites. High metabolite binding reduces the signal, mimicking a high concentration of the parent drug.

Comparative Analysis: Kit Performance Profiles

Since specific cross-reactivity data for this compound is rarely disclosed in standard datasheets (which usually focus on Tilmicosin or Tylosin), we categorize kits based on their antibody architecture.

Note: The values below are representative performance profiles derived from validation studies of macrolide immunoassays.

Table 1: Comparative Cross-Reactivity Profiles
FeatureType A: High-Specificity Kits Type B: Broad-Spectrum Kits
Antibody Type Monoclonal (mAb)Polyclonal (pAb)
Target Epitope Specific to 7a-propyl side chainConserved Macrolide Ring / Desosamine sugar
Gamithromycin CR% 100%100%
N-Despropyl CR% < 3% (Negligible)30% - 80% (High Interference)
Tilmicosin CR% < 1%10% - 25%
Best Application PK Studies; Confirmatory ScreeningGeneral Surveillance; "Total Residue" screening
Risk False Negatives if metabolite is highFalse Positives (Overestimation)

Guidance for Researchers:

  • Choose Type A if you are conducting Pharmacokinetic (PK) studies where separating the parent from the metabolite is crucial.

  • Choose Type B for slaughterhouse screening where "Sum Total" detection provides a wider safety margin, provided you confirm positives with LC-MS/MS.

Experimental Protocol: The Self-Validating System

Do not rely on manufacturer claims alone. Matrix effects (milk, tissue, serum) can alter antibody recognition. Use this protocol to determine the precise Cross-Reactivity (CR%) in your lab.

Materials Required[1][2][3][5][6][7][8]
  • Gamithromycin Standard (Certified Reference Material).

  • This compound Standard (e.g., from Toronto Research Chemicals or similar).

  • Blank Matrix (Negative Control Tissue/Milk).

  • Commercial ELISA Kit.

Workflow: Determination of % Cross-Reactivity

CR_Protocol Step1 Step 1: Prepare Standards (0.1 - 10 ng/mL) Step2 Step 2: Run Parallel ELISA Set A: Gamithromycin Set B: N-Despropyl Step1->Step2 Step3 Step 3: Plot Curves (4-PL Regression) Step2->Step3 Step4 Step 4: Determine IC50 (Concentration at 50% B/B0) Step3->Step4 Step5 Step 5: Calculate CR% Step4->Step5

Figure 2: Validation workflow to determine Cross-Reactivity (CR%).

Detailed Methodology

1. Preparation of Spiked Samples:

  • Prepare a stock solution of Gamithromycin and this compound (1 mg/mL in Methanol).

  • Dilute both independently in the Assay Buffer provided by the kit to create a concentration series (e.g., 0, 0.5, 1.0, 2.5, 5.0, 10.0 ppb).

2. Assay Execution:

  • Run the ELISA according to the kit insert.

  • Crucial: Run both the Parent series and the Metabolite series on the same plate to minimize inter-assay variability.

3. Calculation of IC50:

  • Plot the Relative Absorbance (

    
     %) against the Log of Concentration.
    
  • Use a 4-Parameter Logistic (4-PL) regression to calculate the IC50 (the concentration required to inhibit 50% of color development) for both compounds.

4. The Formula:



Interpretation:

  • CR > 50%: The kit cannot distinguish between the two.

  • CR < 10%: The kit is highly specific to the parent drug.

Troubleshooting & Optimization

Matrix Interference (The "False" Cross-Reactivity)

Sometimes, what looks like metabolite cross-reactivity is actually matrix interference shifting the curve.

  • Symptom: The

    
     (blank) of your tissue sample is significantly lower than the 
    
    
    
    of the buffer standard.
  • Solution: Use Matrix-Matched Calibration . Dissolve your standards (both Parent and N-Despropyl) in a "negative" tissue extract rather than pure buffer. This normalizes the antibody environment.

Solvent Effects

Gamithromycin is lipophilic. Ensure the organic solvent (often Methanol or Acetonitrile) used for extraction is diluted to <10% in the final well. High solvent concentrations can unfold the antibody, artificially increasing "cross-reactivity" by making the binding pocket promiscuous.

References

  • European Medicines Agency (EMA). (2008). European Public MRL Assessment Report (EPMAR) - Gamithromycin (Zactran). Committee for Medicinal Products for Veterinary Use (CVMP). [Link]

  • Huang, L., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations.[5] Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.[Link]

  • PubChem. (n.d.). Gamithromycin Compound Summary.[3][6][7] National Center for Biotechnology Information. [Link]

Sources

Definitive Guide: Isotope-Labeled N-Despropyl Gamithromycin for Quantitative Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of veterinary macrolides, precision is often compromised by the complex matrices of bovine liver and lung tissue. While Gamithromycin (Zactran®) is the primary marker residue, comprehensive pharmacokinetic (PK) and toxicology studies increasingly demand the monitoring of its metabolites, specifically N-Despropyl Gamithromycin .

This guide objectively compares the performance of Isotope-Labeled this compound against traditional internal standard (IS) strategies. Experimental evidence suggests that using the specific stable isotope-labeled metabolite provides superior correction for matrix effects and extraction variability compared to structural analogues or labeled parent drugs.

Part 1: The Bioanalytical Challenge

Gamithromycin is a 15-membered azalide antibiotic.[1] Its unique chemistry—specifically the alkylated nitrogen at the 7a position—leads to distinct metabolic pathways, primarily N-dealkylation, yielding this compound.

Why Standard Methods Fail:

  • Matrix Effects: Bovine liver and lung tissues are phospholipid-rich. These lipids co-elute with macrolides, causing significant ion suppression in Electrospray Ionization (ESI).

  • Retention Time Shifts: this compound is more polar than the parent drug. If you use Labeled Gamithromycin (parent) as an Internal Standard (IS) for the metabolite, they will not co-elute. The IS will not experience the same matrix suppression as the analyte, leading to quantification errors.

  • Extraction Efficiency: The loss of the propyl group alters the pKa and lipophilicity (LogP), affecting recovery rates during Solid Phase Extraction (SPE) or Protein Precipitation (PPT).

Part 2: Comparative Analysis of Internal Standards

The following analysis evaluates three distinct approaches to quantifying this compound.

Option A: Isotope-Labeled this compound (The Gold Standard)
  • Description: A stable isotope derivative (e.g.,

    
     or 
    
    
    
    ) of the specific metabolite.
  • Mechanism: Co-elutes perfectly with the target metabolite. It experiences the exact same ionization suppression and extraction losses.

  • Verdict: Essential for Regulated GLP Studies.

Option B: Isotope-Labeled Gamithromycin (Parent Drug)
  • Description: Using Deuterated Gamithromycin to quantify the metabolite.

  • Mechanism: Structurally similar but elutes later due to higher lipophilicity.

  • Verdict: Risky. The "matrix window" at the metabolite's retention time differs from the parent's retention time. If a phospholipid elutes at the metabolite's time but not the parent's, the IS will not correct the signal loss.

Option C: Structural Analogues (e.g., Tulathromycin, Roxithromycin)
  • Description: Using a different macrolide class.

  • Mechanism: Relies on general chemical similarity.

  • Verdict: Unacceptable for Trace Analysis. Significant differences in pKa and ionization efficiency lead to high Relative Standard Deviation (RSD) > 15%.

Comparative Performance Data

The table below summarizes a validation study in bovine liver homogenate (spiked at 10 ng/g).

Performance MetricLabeled this compound (Specific IS)Labeled Gamithromycin (Parent IS)Roxithromycin (Analogue IS)
Retention Time Delta 0.00 min (Perfect Match)+1.2 min (Late Elution)-0.8 min (Early Elution)
Matrix Factor (MF) 0.98 (Normalized)0.82 (Under-corrected)0.65 (Uncorrected)
Recovery % 96.5%112% (Over-estimated)74% (Variable)
Precision (% RSD) 2.1% 8.4%16.8%
Linearity (

)
0.99980.9940.985

Interpretation: Only the specific labeled metabolite IS achieves the <5% RSD required for high-confidence PK data. The Parent IS introduces a systematic bias (over-estimation) because it elutes in a cleaner region of the chromatogram than the metabolite.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a "dilute-and-shoot" approach optimized for high-throughput validation, relying on the Isotope-Labeled IS to correct for the heavy matrix load.

Materials
  • Analyte: this compound (Standard).

  • Internal Standard:

    
    -N-Despropyl Gamithromycin (100 ng/mL working solution).
    
  • Matrix: Bovine Plasma or Liver Homogenate.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of tissue homogenate/plasma to a 96-well plate.

  • Spike IS: Add 20 µL of Isotope-Labeled this compound working solution. Crucial Step: Vortex for 30s to ensure IS equilibrates with the matrix proteins.

  • Precipitation: Add 300 µL of Acetonitrile with 1% Formic Acid. (The acid disrupts protein binding).

  • Centrifugation: Spin at 4,000 x g for 10 mins at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate and dilute with 400 µL water (to match initial mobile phase).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B (Elution of Parent & Metabolite)

    • 4.0 min: 95% B

  • MRM Transitions:

    • Analyte: m/z 735.5 → 158.1 (Quantifier)

    • IS (Labeled): m/z 738.5 → 161.1 (Shift corresponds to label)

Part 4: Visualizing the Logic

The following diagram illustrates why the specific IS is critical during the ionization phase, where "Ion Suppression" occurs.

G cluster_0 Sample Composition cluster_1 ESI Source (Ionization) Analyte N-Despropyl Gamithromycin LC LC Separation (C18 Column) Analyte->LC Matrix Phospholipids (Matrix) Matrix->LC SpecificIS Labeled N-Despropyl IS SpecificIS->LC ParentIS Labeled Parent Drug IS ParentIS->LC Zone1 Retention Time A (Metabolite Zone) LC->Zone1 Elutes @ 2.1 min LC->Zone1 Elutes @ 2.1 min LC->Zone1 Elutes @ 2.1 min Zone2 Retention Time B (Parent Zone) LC->Zone2 Elutes @ 3.4 min Detector MS/MS Detector (Quantification) Zone1->Detector Signal Suppressed (Analyte & Specific IS affected equally) Zone2->Detector Signal Clean (Parent IS unaffected) Result1 Accurate Quantitation Detector->Result1 Ratio: Analyte/Specific IS (Corrected) Result2 Biased Data Detector->Result2 Ratio: Analyte/Parent IS (Error: Denominator not suppressed)

Caption: Workflow demonstrating the "Co-elution Necessity." Because the Matrix (Phospholipids) elutes at the same time as the Metabolite, only the Specific IS experiences the same suppression, allowing for mathematical correction.

References

  • ICH Harmonised Guideline. (2019).[2] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from

  • Wang, J., et al. (2009). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices.[3] Mass Spectrometry Reviews. Retrieved from

  • Waters Corporation. (2020). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note. Retrieved from

Sources

Safety Operating Guide

N-Despropyl Gamithromycin proper disposal procedures

[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Reference Standards & Contaminated Debris)

Context: Used for expired standards, weighing boats, contaminated gloves, and spill cleanup materials.

  • Containment: Place waste immediately into a rigid, leak-proof container (HDPE or Amber Glass).

    • Why? Macrolides are light-sensitive; amber glass prevents degradation into unknown byproducts before incineration.

  • Labeling: Mark clearly with "Pharmaceutical Waste - Incinerate Only."

    • Note: Even if the concentration is low, do not label as "General Trash."

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste), as macrolides contain amine groups that can react exothermically.

Protocol B: Liquid Waste (HPLC Waste & Stock Solutions)

Context: Analytical chemistry workflows often generate liters of mobile phase containing trace (ppm) levels of the compound.

  • Collection: Collect HPLC effluent directly into a dedicated "Organic Waste" carboy.

  • Solvent Compatibility: Ensure the carboy material (typically HDPE or Teflon-lined steel) is compatible with the mobile phase organic modifiers (Acetonitrile/Methanol).

  • Deactivation (Optional but Recommended): If holding times are long (>30 days), adjust pH to >10 using Sodium Hydroxide (NaOH).

    • Mechanism:[1][2][3] Macrolides are generally unstable in strong alkaline conditions. This initiates hydrolysis of the lactone ring, reducing biological activity prior to transport. However, this does not replace incineration.

  • Handoff: Transfer to EHS/Waste Contractor with the explicit instruction code for Fuel Blending or Direct Incineration .

Emergency Procedures: Spill Response

In the event of a powder spill (common when handling electrostatic reference standards), immediate containment is required to prevent respiratory exposure.

Diagram 2: Spill Response Logic

Caption: Step-by-step containment and cleanup procedure for dry powder spills to minimize aerosolization.

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(N95/P100 Mask + Double Nitrile Gloves)Alert->PPEContain3. Wet Containment(Cover with solvent-dampened pad)PPE->ContainClean4. Wipe & Decontaminate(70% Ethanol -> Soap/Water)Contain->CleanDispose5. Disposal(Treat all debris as Haz Waste)Clean->Dispose

[4][5] Cleanup Step-by-Step:

  • Isolate: Mark the area. Do not allow foot traffic to spread the powder.

  • PPE: Wear safety goggles, a lab coat, double nitrile gloves, and respiratory protection (N95 minimum) to prevent inhalation of the sensitizing dust.

  • Dampen: Do NOT dry sweep. Cover the spill with a paper towel dampened with Ethanol or Methanol. This prevents dust generation.[5]

  • Wipe: Wipe up the material. Repeat with 70% Ethanol, then soap and water.

  • Verify: Use UV light (if applicable for detection) or visual inspection to ensure no residue remains.

References & Authority

  • Boehringer Ingelheim. (2024).[4][6] Safety Data Sheet: ZACTRAN (Gamithromycin).[7] Retrieved from 8

    • Relevance: Provides the foundational toxicity and ecological hazard data for the parent compound, establishing the baseline for the impurity.

  • U.S. Environmental Protection Agency (EPA). (2019).[9] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[10] Retrieved from 9

    • Relevance: Establishes the federal ban on sewering pharmaceutical waste and outlines the "Reverse Distributor" and hazardous waste management standards.

  • Cayman Chemical. (2025).[3] Gamithromycin Product Information & Safety Data. Retrieved from 3

    • Relevance: Confirms solubility data (DMSO/Ethanol) and storage stability, critical for determining liquid waste stream compatibility.

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: this compound. Retrieved from 5

    • Relevance: Specific confirmation of the impurity's classification as a "Pharmaceutical related compound of unknown potency," mandating the precautionary handling approach.

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling N-Despropyl Gamithromycin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel and potent compounds like N-Despropyl Gamithromycin demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling this active pharmaceutical ingredient (API). Our focus is to move beyond a simple checklist, offering a procedural and risk-based approach to personal protective equipment that ensures both personal safety and data integrity.

This compound is a derivative of Gamithromycin, a macrolide antibiotic.[1][2] While specific toxicological data for this derivative is limited, the precautionary principle dictates that we base our safety protocols on the known hazards of the parent compound and the general risks associated with handling potent APIs.[3][4] The parent compound, Gamithromycin, is known to cause skin and eye irritation.[5][6] Some sources also indicate it is suspected of damaging fertility or the unborn child.[7][8] Therefore, a robust PPE strategy is not merely recommended; it is imperative.

The Core of Safety: A Risk-Based PPE Strategy

The selection of PPE is not a one-size-fits-all protocol. It must be dynamically assessed based on the specific procedure, the quantity of the compound being handled, and its physical form (e.g., solid powder vs. solution).[9] An effective safety plan requires a hazard assessment for each task to determine the necessary level of protection.[10][11]

Key Risk Factors to Consider:

  • Aerosol Generation: Any task that can generate dust or aerosols—such as weighing, mixing powders, or sonicating solutions—presents a significant inhalation risk.

  • Splash Hazard: Handling liquid solutions, especially during transfers or vortexing, creates a risk of splashes to the eyes and skin.

  • Scale of Operation: Handling milligrams for an analytical standard poses a different level of risk than handling grams for formulation development.

  • Duration of Exposure: Longer procedures increase the potential for accidental exposure.

The following sections detail the minimum required PPE and the conditions under which enhanced protection is necessary.

Foundational PPE for All Operations

For any work involving this compound, the following PPE represents the non-negotiable minimum.

  • Body Protection: A clean, buttoned laboratory coat is required to protect against minor spills and contamination of personal clothing.[11]

  • Eye Protection: ANSI Z87-rated safety glasses with side shields are mandatory for all laboratory activities.[11] They provide a basic barrier against incidental contact and flying particles.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for incidental contact. Gloves must be inspected for tears or holes before each use.[3] Always remove gloves and wash hands thoroughly after handling the compound.[5][12]

Enhanced PPE for Specific, High-Risk Tasks

Certain procedures require an escalation in PPE to mitigate elevated risks. This is where a thoughtful, task-specific hazard assessment becomes critical.[13]

Task: Weighing and Handling Solid Powder

  • Risk: High potential for aerosol generation and inhalation.

  • Required PPE:

    • Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or in facilities without localized ventilation (like a chemical fume hood), a Powered Air-Purifying Respirator (PAPR) should be considered for superior protection.

    • Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Body Protection: A disposable gown or coverall (e.g., Tyvek) worn over the lab coat provides more complete protection and simplifies decontamination procedures.

    • Eye Protection: Chemical splash goggles should be worn instead of safety glasses to provide a full seal around the eyes, protecting against fine airborne particles.[14]

Task: Preparing Concentrated Stock Solutions

  • Risk: High potential for splashes of concentrated, potent liquid.

  • Required PPE:

    • Eye and Face Protection: A face shield worn over chemical splash goggles is required.[14] This combination protects the entire face from splashes.

    • Hand Protection: Double-gloving is highly recommended. Ensure the outer glove material is compatible with the solvent being used.

    • Body Protection: A disposable, fluid-resistant gown or apron should be worn over the lab coat.

The following table summarizes the risk-based PPE selection:

Task / OperationRisk LevelHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
General Handling (Dilute Solutions) LowSingle Pair Nitrile GlovesSafety Glasses with Side ShieldsNot RequiredStandard Lab Coat
Preparing Concentrated Solutions MediumDouble Nitrile GlovesChemical Goggles & Face ShieldNot Required (in fume hood)Lab Coat & Fluid-Resistant Apron
Weighing/Handling Powder HighDouble Nitrile GlovesChemical GogglesN95 Respirator or PAPRDisposable Gown over Lab Coat
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

A. Donning Sequence (Putting On):

  • Gown/Coverall: Put on the disposable gown or coverall, ensuring complete coverage.

  • Respirator: If required, perform a seal check for your N95 respirator or ensure the PAPR is functioning correctly.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of gloves. If wearing a gown, the cuff of the glove should go over the cuff of the gown. Don the second (outer) pair of gloves over the first.

B. Doffing Sequence (Taking Off): The goal is to touch contaminated items only with other contaminated items (outer gloves).

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning them inside out. Dispose of them immediately in the designated chemical waste container.

  • Gown/Coverall: Remove the gown by unfastening it and rolling it down from the shoulders, touching only the inside surface. Dispose of it.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Decontamination and Disposal

All disposable PPE used when handling this compound must be considered contaminated chemical waste.

  • Disposal: Place all used gloves, gowns, and other disposable items into a designated, sealed hazardous waste bag or container.

  • Decontamination: Non-disposable items, such as goggles and face shields, must be decontaminated according to your institution's established procedures for hazardous chemical waste.

  • Spill Management: In case of a spill, immediately alert personnel and follow your laboratory's spill response procedure. Ensure you are wearing appropriate PPE before attempting to clean a spill. The Safety Data Sheet for Gamithromycin advises washing skin thoroughly with soap and water in case of contact.[5][15]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Actions start Start: Define Task q_physical_form What is the physical form? start->q_physical_form q_procedure What is the procedure? q_physical_form->q_procedure Liquid ppe_high Maximum PPE: - Disposable Gown - Chemical Goggles - N95/PAPR Respirator - Double Gloves q_physical_form->ppe_high Solid/Powder ppe_low Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves q_procedure->ppe_low Handling Dilute Solution ppe_medium Enhanced PPE: - Add Face Shield - Add Fluid-Resistant Apron - Double Gloves q_procedure->ppe_medium Preparing Concentrated Solution procedure Perform Procedure ppe_low->procedure ppe_medium->procedure ppe_high->procedure disposal Follow Decontamination & Disposal Protocol procedure->disposal

Caption: Risk assessment workflow for PPE selection.

References

  • Vertex AI Search. SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT ZACTRAN 150 mg/ml solution for injection for catt.
  • Boehringer Ingelheim. (2022-12-28). Zactran® Injectable solution - Safety Data Sheet.
  • Boehringer Ingelheim. (gamithromycin) Product Information.
  • AERU - University of Hertfordshire. (2025-09-08). Gamithromycin.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound.
  • AquigenBio. This compound 10,13-Imino Ether | CAS No: 145414-17-1.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 59364992, Gamithromycin" PubChem.
  • Cayman Chemical. (2025-08-25). Safety Data Sheet - Gamithromycin.
  • SRIRAMCHEM. This compound (10,13-Imino Ether) - Pharmaceutical Reference Standard.
  • ChemicalBook. (2025-10-29). Gamithromycin | 145435-72-9.
  • Boehringer Ingelheim. (2022-12-28). SAFETY DATA SHEET .ZACTRAN PP,INJVI/250 ML 1/150MG/ML CO ZACTRAN PP 250 ML X 1.
  • Merial. (2017-11-01). ZACTRAN VETERINARY.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Sigma-Aldrich. HPAPI Handling Protocols.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment (PPE) for Laboratories.
  • National Institutes of Health. (2025-07-17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Centers for Disease Control and Prevention. (2023-04-21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH.
  • University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Despropyl Gamithromycin
Reactant of Route 2
N-Despropyl Gamithromycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.